An In-depth Technical Guide to the Physicochemical Properties of N-Nitrosohexamethyleneimine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of N-Nitrosohexamethyleneimine (NHEX), a heterocyclic nitrosam...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Nitrosohexamethyleneimine (NHEX), a heterocyclic nitrosamine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for safety, handling, and analysis. This document summarizes key quantitative data, outlines probable experimental methodologies for their determination, and visually represents the relationships between these properties.
Core Physicochemical Data
N-Nitrosohexamethyleneimine is a yellow, oily liquid with a molecular formula of C₆H₁₂N₂O.[1][2] It is a compound of significant interest due to its classification as a probable human carcinogen.[3] A thorough understanding of its physical and chemical characteristics is paramount for its safe handling and for the development of analytical methods for its detection and quantification.
Quantitative Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of N-Nitrosohexamethyleneimine, compiled from various sources.
N-Nitrosohexamethyleneimine is a compound that requires careful handling and storage. It is recommended to be stored in a refrigerator at 2-8°C for long-term stability.[7] When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx).[3] As with other nitrosamines, it is sensitive to light, particularly ultraviolet light, which can cause decomposition.
Visualizing Physicochemical Properties
The following diagram illustrates the key physicochemical properties of N-Nitrosohexamethyleneimine and their fundamental relationships.
N-Nitrosohexamethyleneimine: A Technical Deep Dive into its Carcinogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) that has been unequivocally identified as a potent carcinogen in numerous...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) that has been unequivocally identified as a potent carcinogen in numerous animal studies.[1][2][3][4] Its presence as a potential contaminant in certain pharmaceuticals and its formation from precursors found in industrial settings and consumer products necessitates a thorough understanding of its mechanisms of carcinogenicity. This technical guide provides an in-depth analysis of the metabolic activation, genotoxicity, and potential signaling pathway disruptions orchestrated by NHEX, intended to aid researchers and professionals in drug development and chemical safety assessment.
Metabolic Activation: The Genesis of a Carcinogen
Like other N-nitrosamines, NHEX is not directly carcinogenic. It requires metabolic activation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, to be converted into a reactive electrophilic species capable of damaging cellular macromolecules.[4]
The pivotal initial step in this activation is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group. This hydroxylation event generates an unstable α-hydroxy-N-nitrosohexamethyleneimine intermediate. This intermediate then undergoes spontaneous decomposition, leading to the formation of a highly reactive diazonium ion. It is this diazonium ion that is considered the ultimate carcinogenic metabolite of NHEX, capable of alkylating DNA and other nucleophilic targets within the cell.
The Dawn of a Carcinogen: An In-Depth Technical Guide to the Early History and Discovery of N-Nitrosohexamethyleneimine
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the nascent stages of research on N-Nitrosohexamethyleneimine (NHEX), a potent carcinogenic compound. It provides a compreh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nascent stages of research on N-Nitrosohexamethyleneimine (NHEX), a potent carcinogenic compound. It provides a comprehensive overview of its initial synthesis, the seminal studies that first identified its tumorigenic properties, and the early investigations into its metabolic fate. This document is intended to serve as a detailed resource, compiling critical data and methodologies from foundational scientific literature for professionals in the fields of toxicology, oncology, and pharmaceutical development.
Early Synthesis and Discovery
N-Nitrosohexamethyleneimine, a cyclic nitrosamine (B1359907), was first synthesized and subsequently investigated for its biological effects in the mid-20th century amidst growing concerns about the carcinogenicity of N-nitroso compounds. The primary method for its synthesis, as detailed in early literature, involves the nitrosation of hexamethyleneimine (B121469).
Experimental Protocol: Synthesis of N-Nitrosohexamethyleneimine
The following protocol is based on the methods described in the foundational studies of the 1960s.
A solution of hexamethyleneimine in water is prepared and cooled in an ice bath to 0-5°C.
An aqueous solution of sodium nitrite is added dropwise to the cooled hexamethyleneimine solution while maintaining the temperature below 10°C.
Concentrated hydrochloric acid is then slowly added to the mixture, ensuring the pH becomes acidic while still maintaining a low temperature. The reaction mixture is stirred for a specified period.
The reaction mixture is then extracted multiple times with diethyl ether.
The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with water.
The ether layer is dried over anhydrous sodium sulfate.
The ether is removed by distillation under reduced pressure, yielding N-Nitrosohexamethyleneimine as an oily yellow liquid.
Further purification can be achieved by vacuum distillation.
Foundational Carcinogenicity Studies
The carcinogenic potential of N-Nitrosohexamethyleneimine was first systematically investigated in the late 1960s and early 1970s. These pioneering studies, primarily in rats and hamsters, established NHEX as a potent carcinogen, inducing tumors at various sites.
Data from Key Early Carcinogenicity Studies
The following tables summarize the quantitative data from seminal studies that were critical in establishing the carcinogenicity of NHEX.
Table 1: Carcinogenicity of N-Nitrosohexamethyleneimine in MRC Wistar Rats (Goodall et al., 1968)
Treatment Group
Number of Animals (Male/Female)
Route of Administration
Dose
Duration of Treatment
Key Tumor Sites
Tumor Incidence (%)
NHEX in Drinking Water
15 / 15
Oral
10 mg/kg/day
60 weeks
Liver, Esophagus
100% (Liver), 87% (Esophagus)
Control
15 / 15
Oral
-
60 weeks
-
0%
Table 2: Carcinogenic Effect of N-Nitrosohexamethyleneimine in Syrian Golden Hamsters (Althoff et al., 1973)
Treatment Group
Number of Animals (Male/Female)
Route of Administration
Dose
Duration of Treatment
Key Tumor Sites
Tumor Incidence (%)
NHEX (Group 1)
30 / 30
Subcutaneous
1/10 LD₅₀ weekly
Lifetime
Respiratory Tract, Liver
83.3% (Respiratory), 20% (Liver)
NHEX (Group 2)
30 / 30
Subcutaneous
1/20 LD₅₀ weekly
Lifetime
Respiratory Tract, Liver
70% (Respiratory), 13.3% (Liver)
Control
30 / 30
Subcutaneous
Saline weekly
Lifetime
-
<5% (spontaneous tumors)
Experimental Protocols: Chronic Toxicity Studies
The methodologies employed in these early carcinogenicity bioassays laid the groundwork for future toxicological assessments of nitrosamines.
Animal Husbandry and Dosing (Based on Goodall et al., 1968):
Animals: Male and female MRC Wistar rats, approximately 10 weeks old at the start of the experiment.
Housing: Animals were housed in temperature-controlled rooms with a 12-hour light/dark cycle and given access to standard laboratory chow and water ad libitum.
Dosing Solution Preparation: N-Nitrosohexamethyleneimine was dissolved in the drinking water at a concentration calculated to provide the desired daily dose based on average water consumption. Fresh solutions were prepared weekly.
Observation: Animals were observed daily for clinical signs of toxicity. Body weights were recorded weekly.
Necropsy and Histopathology: All animals were subjected to a complete necropsy upon death or at the termination of the study. Tissues from all major organs were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.
Early Insights into Metabolism and Mechanism of Action
Initial studies into the metabolic fate of N-Nitrosohexamethyleneimine were crucial for understanding its mechanism of carcinogenesis. These investigations, often utilizing radiolabeled compounds, aimed to identify the biotransformation products of NHEX.
Metabolic Pathway of N-Nitrosohexamethyleneimine
Research by Grandjean (1976) provided the first detailed look into the metabolism of NHEX in rats. The primary route of metabolic activation is believed to be α-hydroxylation, a common pathway for the activation of carcinogenic nitrosamines. This initial hydroxylation is followed by a series of enzymatic and non-enzymatic reactions.
Caption: Proposed metabolic activation pathway of N-Nitrosohexamethyleneimine.
Experimental Protocol: Metabolism Study (Based on Grandjean, 1976)
Radiolabeling and Animal Treatment:
¹⁴C-labeled N-Nitrosohexamethyleneimine was synthesized to trace its metabolic fate.
Male MRC-Wistar rats were administered a single dose of the radiolabeled compound via oral gavage.
Animals were housed in metabolic cages to allow for the collection of urine, feces, and expired air.
Sample Collection and Analysis:
Urine and feces were collected at regular intervals over a 24-hour period.
Expired air was passed through a trapping solution to capture ¹⁴CO₂.
At the end of the collection period, animals were euthanized, and various tissues were collected to determine the distribution of radioactivity.
Urine samples were analyzed using chromatographic techniques (e.g., thin-layer chromatography, column chromatography) to separate and identify the radioactive metabolites.
The amount of radioactivity in expired air, urine, feces, and tissues was quantified using liquid scintillation counting.
This early metabolic work provided strong evidence that NHEX is extensively metabolized and does not accumulate in the body in its original form. The identification of various metabolites was a critical step in understanding the chemical species responsible for its carcinogenic activity.
Conclusion
The early research on N-Nitrosohexamethyleneimine, from its initial synthesis to the first demonstrations of its potent carcinogenicity and the elucidation of its metabolic pathways, laid a critical foundation for the field of chemical carcinogenesis. The detailed experimental protocols and quantitative data from these seminal studies remain relevant for today's researchers, scientists, and drug development professionals. A thorough understanding of this historical context is invaluable for assessing the risks of nitrosamine impurities in pharmaceuticals and for the continued development of strategies to mitigate human exposure to this important class of carcinogens. The methodologies pioneered in these early investigations continue to inform the design of modern toxicological and metabolic studies.
Exploratory
Theoretical and Computational Insights into N-Nitrosohexamethyleneimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) of significant interest due to its carcinogenic properties. Understanding...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) of significant interest due to its carcinogenic properties. Understanding its molecular structure, reactivity, and potential metabolic pathways is crucial for risk assessment and the development of mitigation strategies in pharmaceuticals and environmental science. Theoretical and computational chemistry provide powerful tools to investigate these aspects at a molecular level, offering insights that complement experimental studies.
Computational Methodologies
The study of nitrosamines like NHEX typically involves a multi-step computational workflow designed to elucidate molecular properties and reactivity. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy.
Key Computational Steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. Common DFT functionals used for this purpose include B3LYP and M06-2X, paired with basis sets such as 6-31G(d) or the more flexible def2-TZVP and 6-311++G(d,p).[1]
Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data for validation of the computational model.[2]
Conformational Analysis: For flexible molecules like the seven-membered ring of NHEX, a thorough conformational analysis is necessary to identify all low-energy isomers. This involves exploring the potential energy surface by systematically rotating dihedral angles and re-optimizing the geometry of each potential conformer.[3]
Solvent Effects: To simulate a more realistic biological or environmental context, the influence of a solvent (typically water) is often included in the calculations. Implicit solvent models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are commonly employed to account for the bulk effects of the solvent on the molecule's geometry and energetics.[4]
Reaction Mechanism Studies: Computational methods can be used to map out the potential energy surface of chemical reactions, such as the metabolic activation of nitrosamines. This involves locating transition state structures and calculating activation energies, providing insights into the kinetics and thermodynamics of the reaction.[4][5]
Data Presentation: Illustrative Data from Analogous Nitrosamines
As specific theoretical data for N-Nitrosohexamethyleneimine is not available in the cited literature, the following tables present illustrative data for other nitrosamines, which were calculated using the methodologies described above. This data provides a reference for the types of quantitative information that can be obtained from computational studies.
Table 1: Illustrative Calculated Geometrical Parameters for a Generic Cyclic Nitrosamine (Optimized at the B3LYP/6-31G(d) level)
Parameter
Bond/Angle/Dihedral
Calculated Value
Bond Lengths (Å)
N-N
~1.35
N=O
~1.23
C-N (ring)
~1.47
Bond Angles (°)
C-N-C (ring)
~118
C-N-N
~115
N-N=O
~114
Dihedral Angles (°)
C-N-N=O
~180 (for planar conformers)
Note: These are approximate values based on typical bond lengths and angles for nitrosamines and are for illustrative purposes only.
Table 2: Illustrative Calculated Vibrational Frequencies for a Generic Cyclic Nitrosamine (Calculated at the B3LYP/6-311++G(d,p) level)
Vibrational Mode
Calculated Frequency (cm⁻¹)
Description
ν(N=O)
~1450 - 1500
N=O stretching
ν(N-N)
~1000 - 1050
N-N stretching
ν(C-N)
~1100 - 1200
C-N stretching
δ(CH₂)
~1400 - 1470
CH₂ scissoring
γ(CH₂)
~1250 - 1350
CH₂ wagging
Note: These are typical frequency ranges for the specified vibrational modes in nitrosamines and are for illustrative purposes only. Actual values for NHEX would require specific calculations.[2]
Experimental Protocols: A Generalized Computational Workflow
The following section details a generalized protocol for the theoretical and computational study of a nitrosamine like N-Nitrosohexamethyleneimine.
Protocol 1: Molecular Structure and Vibrational Analysis
Initial Structure Generation: An initial 3D structure of N-Nitrosohexamethyleneimine is built using a molecular modeling software.
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be done using molecular mechanics force fields followed by DFT refinement of the most promising candidates.[3]
Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] The optimization is typically performed in both the gas phase and in a solvent (e.g., water) using the IEF-PCM model.[4]
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm the nature of the stationary points and to obtain the theoretical vibrational spectra.[2]
Data Analysis: The optimized geometrical parameters (bond lengths, bond angles, dihedral angles) and the calculated vibrational frequencies are tabulated and analyzed. The theoretical spectra can be compared with experimental data if available.
Reactant and Product Definition: The structures of the reactant (e.g., NHEX) and the expected product of a metabolic step (e.g., α-hydroxylated NHEX) are defined.
Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Various algorithms, such as the Berny algorithm, are employed for this purpose.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the desired reactant and product minima.[4]
Energy Profile Calculation: The relative energies of the reactant, transition state, and product are calculated to determine the activation energy and the overall reaction energy.
Analysis: The calculated energy profile provides insights into the feasibility and kinetics of the proposed reaction mechanism.
Mandatory Visualization
Caption: A generalized computational workflow for the theoretical study of N-Nitrosohexamethyleneimine.
Caption: A simplified signaling pathway for the metabolic activation of N-Nitrosohexamethyleneimine.
Conclusion
Theoretical and computational chemistry offer a suite of powerful methods for investigating the molecular properties and reactivity of N-Nitrosohexamethyleneimine. While this guide outlines the standard computational protocols and provides illustrative data from related compounds, it is important to note the current lack of specific, published theoretical data for NHEX itself. Future computational studies focusing specifically on NHEX are needed to provide the detailed quantitative data required for a more complete understanding of its carcinogenic potential and behavior in biological and environmental systems. Such studies, following the methodologies described herein, would be invaluable for researchers, scientists, and drug development professionals working to mitigate the risks associated with this and other N-nitroso compounds.
Spectroscopic Analysis of N-Nitrosohexamethyleneimine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Nitrosohexamethyleneimine (CAS No. 932-83-2), a cyclic nitrosamine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Nitrosohexamethyleneimine (CAS No. 932-83-2), a cyclic nitrosamine (B1359907) of significant interest due to its potential carcinogenic properties.[1][2] This document outlines the key spectroscopic data and experimental protocols necessary for the identification, quantification, and characterization of this compound.
Chemical and Physical Properties
N-Nitrosohexamethyleneimine, also known as 1-nitrosoazepane, is a yellow liquid with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[1][2][3][4] Its structure consists of a seven-membered hexamethyleneimine (B121469) ring with a nitroso group attached to the nitrogen atom.
Mass spectrometry is a crucial technique for the sensitive and specific detection of N-Nitrosohexamethyleneimine. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for its analysis.
Quantitative Data
The electron ionization (EI) mass spectrum of N-Nitrosohexamethyleneimine is characterized by a molecular ion peak and several key fragment ions. The fragmentation of cyclic nitrosamines often involves the loss of the nitroso group (•NO) and a hydroxyl radical (•OH).[5]
Note: The relative intensities of the fragments can be found in the NIST Mass Spectrometry Data Center under NIST Number 25561.[1]
Experimental Protocol: GC-MS Analysis
Sample Preparation:
A stock solution of N-Nitrosohexamethyleneimine is prepared in a suitable solvent such as methanol (B129727) or dichloromethane. Calibration standards are prepared by serial dilution of the stock solution.
Instrumentation:
A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is interfaced with a mass spectrometer.
GC Conditions:
Injector Temperature: 250 °C
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 35-200.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
GC-MS analysis workflow for N-Nitrosohexamethyleneimine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of N-Nitrosohexamethyleneimine. Due to the presence of Z/E isomers in asymmetrical nitrosamines, NMR spectra can show two sets of signals.[6]
Quantitative Data
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene (B1212753) protons of the hexamethyleneimine ring. The protons on the carbons alpha to the nitroso group will be deshielded.
Chemical Shift (δ) ppm (Predicted)
Multiplicity
Assignment
~ 3.5 - 4.0
Multiplet
α-CH₂
~ 1.5 - 2.0
Multiplet
β, γ-CH₂
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the ring.
Chemical Shift (δ) ppm (Predicted)
Assignment
~ 45 - 55
α-C
~ 25 - 35
β, γ-C
Experimental Protocol: NMR Analysis
Sample Preparation:
Dissolve approximately 5-10 mg of N-Nitrosohexamethyleneimine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation:
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Number of Scans: 1024 or more, depending on sample concentration.
Relaxation Delay: 2-5 seconds.
NMR analysis workflow for N-Nitrosohexamethyleneimine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in N-Nitrosohexamethyleneimine based on their characteristic vibrational frequencies.
Quantitative Data
The IR spectrum of N-Nitrosohexamethyleneimine is expected to show characteristic absorption bands for the N-N and N=O stretching vibrations of the nitroso group, as well as C-H stretching and bending vibrations of the alkyl chain.
Wavenumber (cm⁻¹) (Predicted)
Vibration Mode
Intensity
~ 2850 - 3000
C-H stretch (alkane)
Medium to Strong
~ 1440 - 1480
N=O stretch (non-associated)
Strong
~ 1300 - 1350
N=O stretch (associated)
Strong
~ 1050 - 1100
N-N stretch
Medium to Strong
~ 1450
CH₂ scissoring
Medium
Note: The predicted values are based on typical absorption frequencies for nitrosamines.[7]
Experimental Protocol: FT-IR Analysis
Sample Preparation:
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation:
A Fourier-transform infrared spectrometer.
Acquisition Parameters:
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Mode: Transmittance or Absorbance.
FT-IR analysis workflow for N-Nitrosohexamethyleneimine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the N-Nitrosohexamethyleneimine molecule.
Quantitative Data
Nitrosamines typically exhibit two characteristic absorption bands in the UV-Vis spectrum.
λmax (nm) (Predicted)
Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Electronic Transition
~ 230
High
π → π
~ 330-340
Low
n → π
Experimental Protocol: UV-Vis Analysis
Sample Preparation:
Prepare a dilute solution of N-Nitrosohexamethyleneimine in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
Instrumentation:
A double-beam UV-Vis spectrophotometer.
Acquisition Parameters:
Wavelength Range: 200 - 400 nm.
Blank: Use the same solvent as used for the sample solution.
Cuvette: Use a 1 cm path length quartz cuvette.
UV-Vis analysis workflow for N-Nitrosohexamethyleneimine.
An In-depth Technical Guide to the Chemical Structure and Bonding of N-Nitrosohexamethyleneimine
For Researchers, Scientists, and Drug Development Professionals Abstract N-Nitrosohexamethyleneimine (NHEX), a cyclic nitrosamine (B1359907), is a compound of significant interest due to its carcinogenic properties. Unde...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosohexamethyleneimine (NHEX), a cyclic nitrosamine (B1359907), is a compound of significant interest due to its carcinogenic properties. Understanding its chemical structure and bonding is fundamental to elucidating its mechanisms of toxicity and developing strategies for its detection and mitigation. This technical guide provides a comprehensive overview of the core chemical and physical properties of NHEX, its molecular structure and bonding characteristics, and detailed experimental protocols for its synthesis, analysis, and genotoxicity assessment. The document also explores the metabolic pathways leading to its carcinogenic effects.
Chemical and Physical Properties
N-Nitrosohexamethyleneimine is a yellow liquid at room temperature.[1] It is a member of the N-nitrosamine class of compounds, characterized by a nitroso group (-N=O) bonded to a nitrogen atom within a seven-membered azepane ring.[2]
The structure of N-Nitrosohexamethyleneimine consists of a seven-membered hexamethyleneimine (B121469) ring with a nitroso group attached to the nitrogen atom. The bonding within the N-nitroso group is of particular interest due to its role in the compound's reactivity and carcinogenicity.
Experimental Protocols
Synthesis of N-Nitrosohexamethyleneimine
A general and efficient method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent. Tert-butyl nitrite (B80452) (TBN) under solvent-free conditions provides a broad-substrate scope, metal- and acid-free reaction environment with excellent yields.[6]
Materials:
Hexamethyleneimine
Tert-butyl nitrite (TBN)
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
To a stirred solution of hexamethyleneimine (1 equivalent) in a round-bottom flask, add tert-butyl nitrite (1.2 equivalents) dropwise at room temperature.
Continue stirring the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion of the reaction, the crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure N-Nitrosohexamethyleneimine.
Analytical Methods for Detection and Quantification
Due to the low concentrations at which N-nitrosamines are often found and their potential health risks, highly sensitive and selective analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques.
3.2.1. GC-MS/MS Protocol for Nitrosamine Analysis
This protocol is adapted from a general method for the analysis of nitrosamine impurities in drug substances.[7][8]
Sample Preparation (Liquid-Liquid Extraction):
Weigh approximately 0.1 g of the drug substance into a glass centrifuge tube.
This protocol is a general procedure for the quantification of nitrosamines in a final drug product.[10]
Sample Preparation:
Dissolve the contents of a drug product capsule (containing a known amount of active pharmaceutical ingredient, e.g., 80 mg) in 40 mL of Methanol/Water (1:1, v/v) to a final concentration of 2 mg/mL.
Vortex the mixture for 1 minute, followed by sonication for 20 minutes.
Allow the solution to settle for 1 hour at room temperature.
Transfer the supernatant and centrifuge at 14,000 RPM for 5 minutes.
Transfer aliquots of the clear solution to HPLC vials for analysis.
LC-MS/MS Conditions:
LC System: SCIEX® ExionLC™ AD HPLC or equivalent[10]
MS System: SCIEX Triple Quad™ 4500 or equivalent[10]
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. For N-nitrosamines, enhanced testing conditions are recommended to improve sensitivity.[2][12]
Prepare the test sample of N-Nitrosohexamethyleneimine at various concentrations.
In a test tube, combine the test sample, the bacterial tester strain, and the S9 mix (or buffer for tests without metabolic activation).
Pre-incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).[12]
After pre-incubation, add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
Incubate the plates at 37 °C for 48-72 hours.
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[13]
Carcinogenic Mechanism and Signaling Pathways
N-nitrosamines are not direct-acting carcinogens; they require metabolic activation to exert their genotoxic effects.[14][15] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[1][15]
The proposed mechanism of carcinogenesis for cyclic nitrosamines like N-Nitrosohexamethyleneimine involves the following key steps:
Metabolic Activation: The initial and rate-limiting step is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group, catalyzed by CYP enzymes.[14]
Formation of an Unstable Intermediate: The resulting α-hydroxy-nitrosamine is unstable and spontaneously rearranges.
Generation of an Alkylating Agent: This rearrangement leads to the formation of a reactive diazonium ion.[14]
DNA Adduct Formation: The highly electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts.[15][16]
Mutagenesis and Carcinogenesis: If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[14][16]
The following diagram illustrates the general metabolic activation pathway of cyclic nitrosamines leading to DNA damage.
Caption: Metabolic activation of N-Nitrosohexamethyleneimine.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the genotoxicity assessment of N-Nitrosohexamethyleneimine.
Caption: Workflow for genotoxicity assessment of NHEX.
Conclusion
N-Nitrosohexamethyleneimine is a well-established carcinogen that requires metabolic activation to exert its genotoxic effects through the formation of DNA adducts. While specific experimental data on its bond lengths and angles are limited, its overall structure and the nature of the N-nitroso group are well understood. The provided experimental protocols for synthesis, analysis, and genotoxicity testing offer a framework for researchers working with this and other N-nitrosamines. A deeper understanding of the structure-activity relationships and metabolic pathways of N-nitrosamines is crucial for the development of effective strategies to mitigate their risks in pharmaceuticals and other consumer products.
Carcinogenic Potency of N-Nitrosohexamethyleneimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract N-Nitrosohexamethyleneimine (NHEX), a cyclic nitrosamine (B1359907), is a potent carcinogen in multiple animal species. Classified as a Group 2B ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosohexamethyleneimine (NHEX), a cyclic nitrosamine (B1359907), is a potent carcinogen in multiple animal species. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), it is reasonably anticipated to be a human carcinogen. This technical guide provides an in-depth analysis of the carcinogenic potency of NHEX, detailing quantitative data from key animal studies, experimental methodologies, and the current understanding of its metabolic activation and potential signaling pathways involved in carcinogenesis. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.
Introduction
N-Nitrosohexamethyleneimine (CAS RN: 932-83-2) is a chemical compound characterized by a nitroso group attached to a seven-membered hexamethyleneimine (B121469) ring. While not known to occur naturally, NHEX can be formed from the reaction of hexamethyleneimine with nitrosating agents.[1][2] It has been used as an explosive in military applications and may be formed endogenously from certain precursors.[1][2] This document synthesizes the available scientific literature on its carcinogenic effects to provide a comprehensive technical resource.
Quantitative Carcinogenicity Data
The carcinogenic potential of N-Nitrosohexamethyleneimine has been evaluated in various animal models, including mice, rats, and hamsters, through different routes of administration. The following tables summarize the quantitative data on tumor incidence from key studies.
Table 1: Carcinogenicity of N-Nitrosohexamethyleneimine in Mice
Strain (Sex)
Dosing Regimen
Route
Duration
Target Organ(s)
Tumor Incidence (%) (Treated vs. Control)
Reference
NZO/BlGd (M, F)
200 mg/L in drinking water
Oral
8 weeks
Upper Alimentary Tract, Liver
High incidence in treated, not specified for control
200 mg/L in drinking water (Total dose: ~0.7 g/kg bw)
Oral
8 weeks
Esophagus, Stomach, Oropharynx, Liver
Varied by strain and sex (e.g., Esophageal tumors: 81% in male NZC vs. 32% in male NZB)
Goodall and Lijinsky, 1984
BALB/c, SENCAR, CD-1 (F)
3 mg/mouse, twice weekly
Gavage
30 weeks
Forestomach, Esophagus, Liver, Lung
Varied by strain
Strickland et al., 1988
Table 2: Carcinogenicity of N-Nitrosohexamethyleneimine in Rats
Strain (Sex)
Dosing Regimen
Route
Duration
Target Organ(s)
Tumor Incidence (%) (Treated vs. Control)
Reference
Sprague-Dawley (M)
14 mg/kg/day in drinking water
Oral
30 or 50 weeks
Esophagus, Liver
Not specified in abstract
Lijinsky and Taylor, 1979
F344 (F)
7 mg/kg/day in drinking water
Oral
28 weeks
Liver, Esophagus
Not specified in abstract
Lijinsky and Reuber, 1981
MRC (Wistar) (M, F)
0.01% in drinking water
Oral
8 or 60 weeks
Esophagus, Liver
Not specified in abstract
Goodall et al., 1968
Table 3: Carcinogenicity of N-Nitrosohexamethyleneimine in Hamsters
Strain (Sex)
Dosing Regimen
Route
Duration
Target Organ(s)
Tumor Incidence (%) (Treated vs. Control)
Reference
Syrian Golden (M, F)
1/10, 1/20, or 1/40 of LD50, once weekly
Subcutaneous
Lifetime
Nasal cavity, Trachea, Larynx
Dose-dependent increase in respiratory tract tumors
Althoff et al., 1973
Syrian Golden (M, F)
Single dose of 1/10 LD50
Subcutaneous
Lifetime
Respiratory tract
Not specified in abstract
Althoff et al., 1972
Experimental Protocols
The methodologies employed in the key carcinogenicity studies of N-Nitrosohexamethyleneimine are detailed below. These protocols provide a basis for the replication and further investigation of the carcinogenic effects of this compound.
General Rodent Carcinogenicity Bioassay Protocol
Standard long-term toxicology and carcinogenicity studies in rodents, such as those conducted by the National Toxicology Program (NTP), generally follow a consistent protocol to ensure data reliability and comparability.[4]
Animal Models: Typically, F344/N rats and B6C3F1 mice are used.[5] Animals are sourced from the same provider to minimize genetic variability.[6]
Housing and Acclimation: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.[6] A quarantine period is observed upon arrival to ensure the health of the animals.[6]
Diet: Animals are fed a standard certified rodent diet, with the test chemical administered in the feed or drinking water, or by gavage.[5]
Dose Selection: Dose levels are determined from subchronic toxicity studies to establish a maximum tolerated dose (MTD) and lower dose levels.[5]
Treatment and Observation: Animals are typically exposed to the carcinogen for up to two years.[4] They are observed daily for clinical signs of toxicity, and body weights are recorded regularly.[5]
Pathology: At the end of the study, all animals undergo a complete necropsy. Tissues are collected, preserved in formalin, and subjected to histopathological examination by a qualified pathologist.[5]
Specific Protocols for N-Nitrosohexamethyleneimine Studies
Goodall and Lijinsky (1984) - Mice:
Animal Model: Inbred mouse strains NZB/BlGd, NZC/BlGd, NZO/BlGd, and NZY/BlGd of both sexes.
Administration: NHEX was administered in the drinking water at concentrations of 200 mg/L for 8 weeks or 50 mg/L for 32 weeks, resulting in a similar total dose of approximately 52 mg per mouse.[3]
Observation: Mice were observed for their natural lifespan.
Endpoint: Gross and microscopic examination of all major organs for tumors.
Althoff et al. (1973) - Hamsters:
Animal Model: Syrian golden hamsters of both sexes.
Administration: NHEX was administered by subcutaneous injection once weekly for the lifetime of the animals. Doses were fractions of the LD50 (1/10, 1/20, or 1/40).
Observation: Animals were monitored for tumor development.
Endpoint: Histopathological analysis of tumors, with a focus on the respiratory tract.
Mechanism of Carcinogenesis
The carcinogenic activity of N-nitroso compounds, including NHEX, is primarily attributed to their metabolic activation into reactive electrophiles that can damage cellular macromolecules, particularly DNA.[7]
Metabolic Activation
The metabolic activation of N-nitrosamines is a critical initiating step in their carcinogenicity. This process is generally understood to proceed via enzymatic hydroxylation.
Caption: Metabolic activation pathway of N-Nitrosohexamethyleneimine.
The proposed metabolic activation pathway for NHEX involves the enzymatic hydroxylation of the carbon atom alpha to the nitroso group by cytochrome P450 enzymes.[7][8] This results in an unstable α-hydroxy-N-nitrosohexamethyleneimine intermediate. This intermediate then undergoes spontaneous decomposition to form a reactive diazonium ion, which can subsequently lose a molecule of nitrogen to form a highly electrophilic carbonium ion.[8] This carbonium ion can then covalently bind to nucleophilic sites in DNA, forming DNA adducts. The formation of these adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Signaling Pathways in N-Nitrosamine Carcinogenesis
While the initial DNA damage is a key event, the subsequent promotion and progression of cancer involve the dysregulation of cellular signaling pathways. Direct evidence for specific signaling pathways altered by NHEX is limited. However, studies on other nitrosamines suggest the involvement of pathways that regulate cell proliferation, survival, and inflammation.
It is hypothesized that the DNA damage and oxidative stress induced by NHEX metabolites could lead to the activation of pro-survival and proliferative signaling pathways, while inhibiting apoptotic pathways.
Metabolic Activation of N-Nitrosohexamethyleneimine to Carcinogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the metabolic activation of N-Nitrosohexamethyleneimine (NHEX), a potent carcinogen. The document...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic activation of N-Nitrosohexamethyleneimine (NHEX), a potent carcinogen. The document details the enzymatic processes involved in its conversion to reactive intermediates, the formation of DNA adducts, and the resulting carcinogenic effects. It also includes detailed experimental protocols for studying the metabolism and carcinogenicity of NHEX, along with quantitative data and visualizations of key pathways and workflows.
Metabolic Activation of N-Nitrosohexamethyleneimine
The carcinogenicity of N-Nitrosohexamethyleneimine (NHEX) is contingent upon its metabolic activation to electrophilic intermediates that can react with cellular macromolecules, primarily DNA. This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with the liver being a primary site of this metabolism.
The principal activation pathway is the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group. This reaction forms an unstable α-hydroxy-N-nitrosohexamethyleneimine intermediate. This intermediate spontaneously decomposes to yield a highly reactive electrophile, the 6-oxohexyl-diazonium ion, which is considered the ultimate carcinogen, and an aldehyde. The diazonium ion can then alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts, which, if not repaired, can result in mutations and the initiation of cancer.
In addition to the activating α-hydroxylation, detoxification pathways also exist, including β- and γ-hydroxylation, which lead to more stable and readily excretable metabolites.[1][2]
Caption: Metabolic pathways of N-Nitrosohexamethyleneimine (NHEX).
Identified Metabolites of NHEX
In vivo studies in rats have identified several urinary metabolites of NHEX, confirming both activation and detoxification pathways.[3]
The efficiency of NHEX metabolism by cytochrome P450 enzymes can be quantified by determining the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
The ultimate carcinogenic electrophiles generated from NHEX covalently bind to DNA, forming DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired by cellular DNA repair mechanisms. While specific quantitative data for DNA adducts formed by NHEX are limited, studies on other N-nitroso compounds have identified several types of pro-mutagenic adducts.[4][5]
Adduct Type
Description
O⁶-alkylguanine
A major pro-mutagenic lesion that can lead to G:C to A:T transition mutations.
N⁷-alkylguanine
A common adduct, though generally considered less mutagenic than O-alkylated adducts.
O⁴-alkylthymine
Another pro-mutagenic lesion that can cause A:T to G:C transitions.
The levels of these adducts can be quantified using sensitive techniques such as ³²P-postlabeling, high-performance liquid chromatography (HPLC), and mass spectrometry.[6][7][8][9][10]
Carcinogenicity of NHEX
N-Nitrosohexamethyleneimine has been demonstrated to be a potent carcinogen in multiple animal species, inducing tumors in various organs. The primary target organs often include the upper alimentary tract and the liver.
Potential Signaling Pathways in NHEX-Induced Carcinogenesis
While the direct interaction of NHEX metabolites with DNA is a key initiating event in carcinogenesis, the subsequent promotion and progression of tumors involve the alteration of cellular signaling pathways. Based on studies of other N-nitroso compounds, a plausible mechanism involves the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and the activation of pro-oncogenic signaling pathways such as the Wnt/β-catenin pathway.[13][14][15][16][17]
N-Nitrosohexamethyleneimine: Application Notes for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals These application notes provide essential information and protocols for the use of N-Nitrosohexamethyleneimine analytical standards in a research and drug d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the use of N-Nitrosohexamethyleneimine analytical standards in a research and drug development setting. N-Nitrosohexamethyleneimine is a semi-volatile organic compound classified as a probable human carcinogen, making its accurate detection and quantification critical.
Analytical Standards: Availability and Specifications
N-Nitrosohexamethyleneimine analytical standards are available for purchase from various chemical suppliers. These standards are crucial for method development, validation, and routine quality control testing to monitor for this impurity in active pharmaceutical ingredients (APIs) and finished drug products.
Table 1: Commercially Available N-Nitrosohexamethyleneimine Analytical Standards
Note: Purity and available formats are subject to lot-specific variations. It is imperative to obtain a Certificate of Analysis (CoA) from the supplier for detailed information on a specific lot.
Experimental Protocols
The following are generalized protocols for the analysis of N-Nitrosohexamethyleneimine in pharmaceutical matrices. Method validation and optimization are essential for specific applications.
Protocol 1: Analysis of N-Nitrosohexamethyleneimine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection of volatile and semi-volatile nitrosamines like N-Nitrosohexamethyleneimine.
1. Standard Preparation:
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of neat N-Nitrosohexamethyleneimine analytical standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired calibration range (e.g., 1-100 ng/mL).
2. Sample Preparation (Liquid-Liquid Extraction):
Weigh a suitable amount of the drug substance or powdered drug product (e.g., 500 mg) into a centrifuge tube.
Add an appropriate volume of extraction solvent (e.g., dichloromethane).
Vortex the sample for 5 minutes to ensure thorough mixing.
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
Carefully transfer the organic layer to a clean vial for analysis.
Construct a calibration curve using the peak areas of the MRM transitions from the working standards.
Quantify N-Nitrosohexamethyleneimine in the sample by comparing its peak area to the calibration curve.
Visualizations
Metabolic Pathway of N-Nitrosohexamethyleneimine
The metabolism of N-Nitrosohexamethyleneimine has been studied in rats, with the primary route of elimination being through urine. The major identified urinary metabolites include Hexamethyleneimine (HX), ε-caprolactam, and ε-aminocaproic acid.
Caption: Metabolic pathway of N-Nitrosohexamethyleneimine in rats.
General Experimental Workflow for N-Nitrosohexamethyleneimine Analysis
The following diagram illustrates a typical workflow for the analysis of N-Nitrosohexamethyleneimine in a pharmaceutical sample.
Caption: General workflow for N-Nitrosohexamethyleneimine analysis.
Application Note: Determination of N-Nitrosohexamethyleneimine in Pharmaceutical Materials by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract This application note details a sensitive and selective method for the quantitative analysis of N-Nitrosohexamethyleneimine in drug substances and products using Gas Chromatography coupled with Mass Spectrometry...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a sensitive and selective method for the quantitative analysis of N-Nitrosohexamethyleneimine in drug substances and products using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have implemented stringent controls on the levels of these impurities in finished drug products.[2] This document provides a comprehensive protocol, including sample preparation, instrument parameters, and data analysis, to enable researchers, scientists, and drug development professionals to accurately quantify N-Nitrosohexamethyleneimine. The methodologies presented are based on established principles for nitrosamine analysis and are intended to be a starting point for method development and validation.
Introduction
N-nitrosamines are a class of genotoxic impurities that can form during the synthesis of active pharmaceutical ingredients (APIs) or during the storage of finished drug products. Their potential carcinogenicity necessitates the use of highly sensitive and specific analytical methods to ensure their levels are below the acceptable intake limits.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (MS/MS), is a powerful technique for the trace-level analysis of volatile and semi-volatile nitrosamines due to its high sensitivity and selectivity.[1][4][5][6] This application note focuses on a specific nitrosamine, N-Nitrosohexamethyleneimine, providing a detailed protocol for its determination.
Internal Standard (IS): N-Nitrosodimethylamine-d6 (NDMA-d6) or another suitable deuterated nitrosamine.
Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrosohexamethyleneimine analytical standard in methanol.
Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with dichloromethane.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solution with dichloromethane to cover the desired concentration range (e.g., 0.5 - 100 ng/mL). Fortify each calibration standard with the internal standard at a constant concentration.
The choice of sample preparation method depends on the solubility and matrix of the drug substance or product. Two common methods are described below.
Method A: Direct Dispersion (for samples soluble in organic solvents)
Weigh 500-1000 mg of the sample (drug substance or ground tablets) into a suitable vial.[1]
Add a known volume of dichloromethane (e.g., 5 mL).[1]
Add the internal standard solution.
Vortex or sonicate until the sample is completely dispersed.
Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial.
Method B: Liquid-Liquid Extraction (LLE) (for water-soluble or insoluble samples)
Weigh 200-1000 mg of the sample into a centrifuge tube.[1]
Disperse the sample in 8.0 mL of 1 M sodium hydroxide solution.[1]
The molecular weight of N-Nitrosohexamethyleneimine is 128.17 g/mol . Based on its mass spectrum, the molecular ion (m/z 128) is a suitable precursor ion. Common fragmentation pathways for cyclic nitrosamines involve the loss of the nitroso group (-NO, 30 Da) and other characteristic fragments.[8]
Analyte
Precursor Ion (m/z)
Product Ion (m/z) (Quantifier)
Product Ion (m/z) (Qualifier)
Collision Energy (eV)
N-Nitrosohexamethyleneimine
128
98 (Proposed, M-NO)
70 (Proposed)
To be optimized
Internal Standard (e.g., NDMA-d6)
80
50
46
To be optimized
Note: The proposed product ions are based on typical fragmentation patterns. It is critical to perform a product ion scan and collision energy optimization for N-Nitrosohexamethyleneimine on the specific instrument being used to determine the most abundant and selective transitions.
Results and Discussion
Method performance should be evaluated through a validation study. The following table summarizes typical performance data for the analysis of other nitrosamines by GC-MS/MS, which can serve as a benchmark for the validation of the N-Nitrosohexamethyleneimine method.
Note: The specific LOD, LOQ, linearity range, accuracy, and precision for N-Nitrosohexamethyleneimine must be experimentally determined during method validation.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of N-Nitrosohexamethyleneimine.
Caption: Experimental workflow for GC-MS/MS analysis.
Conclusion
The GC-MS/MS method outlined in this application note provides a robust framework for the sensitive and selective determination of N-Nitrosohexamethyleneimine in pharmaceutical materials. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of the analysis, which is crucial for meeting the stringent regulatory requirements for nitrosamine impurities. While this document provides a detailed starting point, it is imperative that the method is fully validated on the specific instrumentation to be used, with particular attention to the optimization of MRM transitions and the experimental determination of detection and quantification limits.
Application Note: Quantitative Analysis of N-Nitrosohexamethyleneimine in Pharmaceutical Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Nitrosohexamethyleneimine (NHEX), a potential genotoxic impurity in pharmaceutical products. The described protocol provides a robust workflow for the detection and quantification of NHEX at trace levels, crucial for ensuring the safety and quality of drug substances and products. The methodology encompasses sample preparation, optimized chromatographic separation, and specific mass spectrometric detection parameters.
Introduction
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have established stringent limits for the presence of these impurities in drug products. N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) that can potentially form during the synthesis or storage of certain pharmaceutical products.[2] Therefore, a highly sensitive and selective analytical method is required for its accurate quantification at trace levels to comply with regulatory guidelines.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and robustness.[4] This application note provides a comprehensive protocol for the analysis of NHEX using LC-MS/MS.
Experimental Protocols
Materials and Reagents
N-Nitrosohexamethyleneimine (NHEX) reference standard
N-Nitrosohexamethyleneimine-d12 (NHEX-d12) or other suitable internal standard (IS)
2.1. Standard Stock Solution (100 µg/mL):
Accurately weigh and dissolve an appropriate amount of NHEX reference standard in methanol to obtain a final concentration of 100 µg/mL.
2.2. Internal Standard Stock Solution (100 µg/mL):
Prepare a 100 µg/mL stock solution of NHEX-d12 in methanol.
2.3. Working Standard Solutions:
Perform serial dilutions of the NHEX stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the internal standard to a final concentration of 10 ng/mL.
2.4. Sample Preparation:
Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
Add 10 mL of methanol.
Spike with the internal standard solution to a final concentration of 10 ng/mL.
Vortex for 1 minute, followed by sonication for 15 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
LC-MS/MS Method
3.1. Liquid Chromatography Conditions:
Parameter
Condition
LC System
A high-performance or ultra-high-performance liquid chromatography system
Column
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
See Table 1
Flow Rate
0.4 mL/min
Column Temp.
40 °C
Injection Vol.
10 µL
Table 1: Representative Chromatographic Gradient
Time (min)
%A
%B
0.0
95
5
1.0
95
5
5.0
10
90
6.0
10
90
6.1
95
5
8.0
95
5
3.2. Mass Spectrometry Conditions:
Parameter
Condition
Mass Spectrometer
Triple quadrupole mass spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temp.
400 °C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
Collision Gas
Argon
MRM Transitions
See Table 2
Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions for N-Nitrosohexamethyleneimine (NHEX)
Note: These are proposed transitions based on the known fragmentation of cyclic nitrosamines and require optimization on the specific instrument.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (s)
Cone Voltage (V)
Collision Energy (eV)
NHEX
131.1
101.1 (Quantifier)
0.1
30
15
83.1 (Qualifier)
0.1
30
20
NHEX-d12
143.2
111.2
0.1
30
15
Data Presentation
The following table summarizes representative quantitative data for the analysis of a similar cyclic nitrosamine, N-nitrosopiperidine (NPIP), which can be expected to have comparable performance to NHEX under optimized conditions.
Table 3: Representative Quantitative Performance Data for a Cyclic Nitrosamine (NPIP)
Parameter
Result
Linearity Range
0.1 - 100 ng/mL
Correlation Coeff.
> 0.995
LOD
0.05 ng/mL
LOQ
0.1 ng/mL
Recovery
85 - 115%
Precision (%RSD)
< 15%
Visualization of Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for the LC-MS/MS analysis of N-Nitrosohexamethyleneimine.
Caption: Simplified metabolic pathway of N-Nitrosohexamethyleneimine in vivo.[5]
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of N-Nitrosohexamethyleneimine in pharmaceutical matrices. The protocol is designed to meet the stringent requirements of regulatory bodies for the control of genotoxic impurities. The use of a suitable internal standard and optimized LC and MS parameters ensures accurate and precise results. This method can be readily implemented in quality control laboratories for routine analysis of NHEX in drug development and manufacturing.
Application Notes and Protocols for In Vitro Toxicity Screening of N-Nitrosohexamethyleneimine
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) compound recognized as a potent carcinogen.[1][2] Like many nitrosamines,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) compound recognized as a potent carcinogen.[1][2] Like many nitrosamines, NHEX requires metabolic activation to exert its toxic effects.[1][3] This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of reactive electrophilic intermediates that can induce DNA damage, a critical initiating event in carcinogenesis.[1][3] Consequently, robust in vitro screening methods are essential for assessing the toxicological profile of NHEX and related compounds in drug development and chemical safety assessment.
These application notes provide a framework for the in vitro toxicity screening of NHEX, focusing on key toxicological endpoints: genotoxicity, cytotoxicity, and oxidative stress. The provided protocols are based on established assays and incorporate specific modifications, such as enhanced metabolic activation conditions, which are crucial for the accurate assessment of nitrosamines.[4][5]
Mechanism of N-Nitrosohexamethyleneimine Toxicity
The toxicity of N-Nitrosohexamethyleneimine is primarily attributed to its metabolic activation into a DNA-reactive electrophile. This process is initiated by the enzymatic hydroxylation of the carbon atom alpha to the N-nitroso group, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1 and CYP2A6.[3][6] The resulting unstable α-hydroxy-N-nitrosohexamethyleneimine spontaneously decomposes to form a reactive diazonium ion. This cation is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Data Presentation
Table 1: Genotoxicity of N-Nitrosohexamethyleneimine - Ames Test
Tester Strain
Metabolic Activation (S9)
NHEX Concentration (µ g/plate )
Number of Revertant Colonies (Mean ± SD)
Fold Increase Over Control
Result
TA100
- S9
0 (Vehicle Control)
1.0
Negative
X
+ 30% Rat Liver S9
0 (Vehicle Control)
1.0
X
+ 30% Hamster Liver S9
0 (Vehicle Control)
1.0
X
TA1535
- S9
0 (Vehicle Control)
1.0
Negative
X
+ 30% Rat Liver S9
0 (Vehicle Control)
1.0
X
+ 30% Hamster Liver S9
0 (Vehicle Control)
1.0
X
E. coli WP2 uvrA (pKM101)
- S9
0 (Vehicle Control)
1.0
Negative
X
+ 30% Rat Liver S9
0 (Vehicle Control)
1.0
X
+ 30% Hamster Liver S9
0 (Vehicle Control)
1.0
X
Note: A result is typically considered positive if a dose-dependent increase in revertant colonies is observed, with at least a two-fold increase over the vehicle control.
Table 2: Genotoxicity of N-Nitrosohexamethyleneimine - Comet Assay
Cell Line
NHEX Concentration (µM)
Treatment Duration (h)
Metabolic Activation (S9)
% Tail DNA (Mean ± SD)
Olive Tail Moment (Mean ± SD)
HepG2
0 (Vehicle Control)
4
+ S9 Mix
X
4
+ S9 Mix
Y
4
+ S9 Mix
Z
4
+ S9 Mix
Note: Data should be collected from at least 50-100 cells per experimental condition.
Table 3: Cytotoxicity of N-Nitrosohexamethyleneimine - MTT Assay
Cell Line
NHEX Concentration (µM)
Incubation Time (h)
% Cell Viability (Mean ± SD)
IC50 (µM)
HepG2
0 (Vehicle Control)
24
100
X
24
Y
24
Z
24
0 (Vehicle Control)
48
100
X
48
Y
48
Z
48
Table 4: Oxidative Stress Induction by N-Nitrosohexamethyleneimine - ROS Assay
Cell Line
NHEX Concentration (µM)
Treatment Duration (h)
Fold Increase in ROS Production (Mean ± SD)
HepG2
0 (Vehicle Control)
1
1.0
X
1
Y
1
Z
1
Positive Control (e.g., H2O2)
C
1
Experimental Protocols
Enhanced Bacterial Reverse Mutation (Ames) Test for N-Nitrosohexamethyleneimine
This protocol is adapted from standard OECD 471 guidelines with enhancements recommended for testing nitrosamines.[4][5]
a. Principle: This assay evaluates the ability of NHEX and its metabolites to induce reverse mutations at a histidine locus in several strains of Salmonella typhimurium and a tryptophan locus in Escherichia coli.
b. Materials:
S. typhimurium strains: TA98, TA100, TA1535, TA1537
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight with shaking at 37°C to reach the late exponential or early stationary phase of growth.
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix containing 30% (v/v) rat or hamster liver S9 fraction and cofactors. Keep on ice.
Pre-incubation Assay:
To sterile tubes, add 0.1 mL of the bacterial culture.
Add 0.05 mL of NHEX solution at various concentrations or the vehicle control.
For metabolic activation, add 0.5 mL of the 30% rat or hamster S9 mix. For experiments without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.
Incubate the mixture at 37°C for 30 minutes with gentle shaking.[5]
Plating: After pre-incubation, add 2 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate.
d. Data Analysis: Calculate the mean number of revertant colonies and the standard deviation for each concentration. Determine the fold increase over the vehicle control. A positive response is characterized by a dose-dependent increase in revertant colonies that is at least double the background count.
Alkaline Comet Assay for DNA Damage
a. Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[8] Damaged DNA migrates further in an electric field, forming a "comet tail."
b. Materials:
Human hepatoma cell line (e.g., HepG2)
Cell culture medium and supplements
N-Nitrosohexamethyleneimine (NHEX)
S9 mix (as described for the Ames test)
Low melting point agarose (B213101) (LMA) and normal melting point agarose (NMA)
Microscope slides
Lysis solution (high salt and detergent)
Alkaline electrophoresis buffer (pH > 13)
Neutralization buffer
DNA staining solution (e.g., SYBR Green)
Fluorescence microscope with appropriate filters and image analysis software
c. Procedure:
Cell Treatment: Seed HepG2 cells and allow them to attach. Treat the cells with various concentrations of NHEX in the presence of an appropriate concentration of S9 mix for 2-4 hours. Include a vehicle control.
Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
Embedding Cells in Agarose: Mix the cell suspension with molten LMA and pipette onto a microscope slide pre-coated with NMA. Allow to solidify on ice.
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye.
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and quantify the extent of DNA damage using image analysis software to measure parameters like % Tail DNA and Olive Tail Moment.
MTT Assay for Cytotoxicity
a. Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[9]
b. Materials:
Human hepatoma cell line (e.g., HepG2)
Cell culture medium
N-Nitrosohexamethyleneimine (NHEX)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well microtiter plates
Microplate reader
c. Procedure:
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
Compound Treatment: Treat the cells with a range of concentrations of NHEX for 24 or 48 hours. Include vehicle-treated and untreated controls.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of NHEX that inhibits cell viability by 50%).
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and allow them to attach.
Probe Loading: Wash the cells with warm PBS and then incubate with DCFH-DA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
Compound Treatment: Wash the cells to remove excess probe and then treat with various concentrations of NHEX. Include a vehicle control and a positive control.
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader.
Data Analysis: Calculate the fold increase in fluorescence intensity relative to the vehicle control at each time point and concentration.
Visualizations
Caption: Workflow for in vitro toxicity screening of N-Nitrosohexamethyleneimine.
Caption: Proposed signaling pathway for N-Nitrosohexamethyleneimine-induced genotoxicity.
Caption: Logical relationships between the different in vitro toxicity assays.
Application Notes and Protocols: Animal Models for N-Nitrosohexamethyleneimine-Induced Cancer
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosohexamethyleneimine (NHEX) is a potent carcinogenic cyclic nitrosamine (B1359907) that has been the subject of extensive toxicological...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosohexamethyleneimine (NHEX) is a potent carcinogenic cyclic nitrosamine (B1359907) that has been the subject of extensive toxicological research.[1] Animal models are indispensable tools for investigating the mechanisms of NHEX-induced carcinogenesis and for evaluating potential preventative and therapeutic agents. This document provides detailed application notes and protocols for the use of animal models in NHEX-induced cancer research, with a focus on data presentation, experimental methodologies, and the visualization of key biological processes.
Animal Models and Carcinogenesis Data
NHEX has been shown to induce tumors in various animal models, including mice, rats, and hamsters.[2] The route of administration, dose, and animal strain significantly influence tumor incidence, latency, and organ specificity.
Mouse Models
Multiple strains of mice have been utilized to study NHEX-induced cancer, revealing significant strain and sex differences in susceptibility.[3]
Table 1: NHEX-Induced Tumor Incidence in Different Mouse Strains
Protocol 1: Induction of Esophageal and Liver Cancer in Mice via Drinking Water
Objective: To induce squamous cell carcinomas of the upper alimentary tract and hepatocellular carcinomas in mice using NHEX administered in drinking water.
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
Animal Acclimation: Upon arrival, acclimate mice (e.g., 6-8 weeks old) to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
NHEX Solution Preparation:
Caution: NHEX is a potent carcinogen and should be handled with extreme care in a chemical fume hood using appropriate PPE.
Prepare a 1.56 mM NHEX solution by dissolving 200 mg of NHEX per liter of drinking water.[3] Prepare fresh solution weekly.
NHEX Administration:
At the start of the experiment (e.g., mice at 50 days of age), replace the regular drinking water with the NHEX-containing water for the treatment groups.[3]
Provide the NHEX solution as the sole source of drinking water for a period of 8 weeks.[3]
Control groups should receive regular drinking water.
Monitor water consumption to ensure consistent dosing.
Monitoring and Tumor Observation:
After the 8-week treatment period, switch all mice back to regular drinking water.
Monitor the animals for their natural lifespan for signs of tumor development, such as weight loss, lethargy, or palpable masses.
Record the time of death or euthanize animals when they become moribund.
Necropsy and Histopathology:
Perform a complete necropsy on all animals.
Carefully examine the oropharynx, esophagus, stomach, liver, and other organs for gross lesions.
Collect tissues of interest, fix them in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation to confirm tumor type and grade.
Signaling Pathways in NHEX-Induced Carcinogenesis
The carcinogenic mechanism of NHEX, like other N-nitroso compounds, involves metabolic activation to form reactive electrophiles that damage DNA.[5][6] This initiation step can lead to mutations in critical genes, driving the process of carcinogenesis. While specific signaling pathways for NHEX are not extensively detailed, the general mechanism for N-nitrosamines involves cytochrome P450-mediated activation and subsequent DNA alkylation.[6][7]
Proposed pathway for NHEX-induced carcinogenesis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of NHEX-induced carcinogenesis.
Typical workflow for NHEX carcinogenesis studies.
Conclusion
The animal models described provide robust systems for studying the carcinogenic effects of N-Nitrosohexamethyleneimine. The choice of model, including species, strain, and route of administration, should be carefully considered based on the specific research questions. The provided protocols and visualizations serve as a foundation for designing and executing well-controlled experiments to further elucidate the mechanisms of NHEX-induced cancer and to test novel interventions.
Dose-Response Assessment of N-Nitrosohexamethyleneimine In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) that has been identified as a potent carcinogen in various animal models....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosohexamethyleneimine (NHEX) is a cyclic nitrosamine (B1359907) that has been identified as a potent carcinogen in various animal models.[1] Understanding the dose-response relationship of NHEX is crucial for toxicological risk assessment and in the development of pharmaceuticals where it may be present as an impurity. These application notes provide a summary of key in vivo studies on NHEX, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the proposed mechanism of action.
Data Presentation: Quantitative Dose-Response Data
The following tables summarize the carcinogenic effects of N-Nitrosohexamethyleneimine (NHEX) in various animal models, categorized by species, strain, route of administration, and dose.
Table 1: Carcinogenicity of NHEX in Mice
Strain & Sex
Route of Administration
Dose
Duration of Treatment
Key Findings (Tumor Incidence)
Reference
NZO/BlGd (Male & Female)
Drinking Water
200 mg/L
8 weeks
High Dose Rate: Increased incidence of liver and lung tumors, and lymphomas. Main sites of tumorigenesis were the upper alimentary tract (oropharynx, esophagus, squamous and glandular stomach) and liver.
Main tumors: squamous papillomas and carcinomas of the esophagus, squamous stomach, and oropharynx; hepatocellular carcinomas. Significant strain and sex differences observed. For example, esophageal tumors were more frequent in NZC males, and liver angiosarcomas were observed only in males of three strains.
The following are detailed methodologies for key experiments cited in the dose-response assessment of NHEX.
Carcinogenicity Study in NZO/BlGd Mice (Goodall & Lijinsky, 1984)
Animal Model: Inbred NZO/BlGd mice of both sexes.
Housing: Animals were kept under standard laboratory conditions for their natural lifespans.
Dosing Regimen:
High Dose Rate Group: Received 200 mg/L NHEX in their drinking water for an 8-week period.
Low Dose Rate Group: Received 50 mg/L NHEX in their drinking water for a 32-week period.
The total cumulative dose for both groups was 52 mg of NHEX.
Endpoint Assessment: Animals were observed for their entire lifespan. Complete necropsies were performed, and tissues were examined histopathologically for tumors.
Carcinogenicity Study in SENCAR Mice (Strickland et al., 1988)
Animal Model: Female SENCAR mice.
Dosing Regimen:
NHEX was administered by oral gavage twice a week for 30 weeks.
The total dose administered was 60 mg per mouse.
Endpoint Assessment: Mice were observed for their lifetime, and a complete histopathological examination was conducted to identify tumors.
Carcinogenicity Study in Fischer 344 Rats (Lijinsky and Reuber, 1981)
Animal Model: Female F344 rats.
Dosing Regimen:
NHEX was administered in the drinking water at a concentration of 0.9 mM.
The treatment duration was 28 weeks.
Endpoint Assessment: The animals were observed until death, with the experiment concluding by the 36th week due to high mortality from tumors. A thorough histopathological analysis was performed to identify the types and locations of tumors.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of N-nitrosamine carcinogenicity involves metabolic activation to reactive electrophiles that form DNA adducts, leading to mutations and the initiation of cancer.
Metabolic Activation of N-Nitrosohexamethyleneimine
Caption: Metabolic activation of N-Nitrosohexamethyleneimine.
General Experimental Workflow for In Vivo Carcinogenicity Bioassay
Caption: In vivo carcinogenicity bioassay workflow.
Application Notes and Protocols for N-Nitrosohexamethyleneimine
For Researchers, Scientists, and Drug Development Professionals Disclaimer N-Nitrosohexamethyleneimine (NHEX) is a potent carcinogen and should be handled with extreme caution by trained personnel only in a designated la...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
N-Nitrosohexamethyleneimine (NHEX) is a potent carcinogen and should be handled with extreme caution by trained personnel only in a designated laboratory setting with appropriate engineering controls and personal protective equipment. The information provided herein is for research and development purposes and does not constitute a recommendation for its use. Users are responsible for conducting their own risk assessments and adhering to all applicable safety regulations.
Introduction
N-Nitrosohexamethyleneimine (NHEX) is a cyclic N-nitrosamine that has been identified as a probable human carcinogen.[1][2] It belongs to a class of compounds that are of significant concern in the pharmaceutical industry due to their potential presence as impurities in drug products.[3] NHEX can be formed from the nitrosation of hexamethyleneimine, a reaction that can occur under certain manufacturing conditions or even endogenously.[2] This document provides detailed application notes and protocols for the safe handling, use, and disposal of NHEX in a laboratory setting.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of N-Nitrosohexamethyleneimine is presented below.
Table 1: Physicochemical Properties of N-Nitrosohexamethyleneimine
Due to its carcinogenic nature, all work with N-Nitrosohexamethyleneimine must be conducted in a designated area within a certified chemical fume hood.[6][7] Access to this area should be restricted to authorized personnel who have received specific training on the hazards of and safe handling procedures for this compound.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling NHEX.[6][7][8]
Gloves: Two pairs of chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contaminated.
Lab Coat: A disposable, solid-front lab coat.
Eye Protection: Chemical safety goggles and a face shield.
Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates may be required based on the risk assessment of the specific procedure.[8]
Engineering Controls
Chemical Fume Hood: All manipulations of NHEX, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6]
Designated Work Area: The work area within the fume hood should be covered with disposable absorbent pads to contain any potential spills.[6]
Spill and Emergency Procedures
Spill Kit: A spill kit specifically for carcinogenic materials should be readily available.
Small Spills: For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable decontamination solution (see Section 6).
Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's emergency response team.
Personal Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Experimental Protocols
Protocol for Preparation of a Standard Solution
This protocol outlines the preparation of a 1 mg/mL stock solution of N-Nitrosohexamethyleneimine in methanol (B129727).
Materials:
N-Nitrosohexamethyleneimine (neat material)
Methanol (HPLC grade)
Calibrated analytical balance
Volumetric flasks (e.g., 10 mL)
Pipettes and pipette tips
Amber vials with PTFE-lined caps
Procedure:
Perform all steps in a certified chemical fume hood.
Don all required PPE.
Tare a clean, dry amber vial on the analytical balance.
Carefully transfer approximately 10 mg of N-Nitrosohexamethyleneimine to the tared vial using a clean spatula. Record the exact weight.
Using a pipette, add a small amount of methanol to the vial to dissolve the NHEX.
Quantitatively transfer the dissolved NHEX to a 10 mL volumetric flask.
Rinse the vial several times with methanol and add the rinsings to the volumetric flask.
Bring the flask to volume with methanol.
Cap the flask and invert it several times to ensure a homogenous solution.
Transfer the solution to an amber vial, label it clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Store the solution at 2-8°C in a designated and locked storage area.
Protocol for Administration in Animal Studies (Oral Gavage)
This protocol is a general guideline for the oral administration of NHEX to rodents and should be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[7]
Materials:
N-Nitrosohexamethyleneimine solution in a suitable vehicle (e.g., corn oil)
Rodents (species and strain as per study design)
Gavage needles appropriate for the animal size
Syringes
Personal protective equipment (as described in Section 3.1)
Biological safety cabinet (Class II) or designated fume hood for animal procedures[7]
Procedure:
All animal procedures must be conducted within a certified biological safety cabinet or a designated chemical fume hood.[7]
Prepare the dosing solution of NHEX in the appropriate vehicle at the desired concentration.
Accurately draw the calculated dose into a syringe fitted with a gavage needle.
Gently restrain the animal and administer the dose via oral gavage.
Observe the animal for any immediate adverse reactions.
Dispose of all contaminated materials (syringes, needles, gloves, etc.) as hazardous waste. Needles should be placed in a sharps container destined for incineration.[6]
Animal cages and bedding are considered contaminated for at least three days following administration and must be handled as hazardous waste.[7] Cage changes should be performed in a biological safety cabinet.[7]
Analytical Protocol for Detection by LC-MS/MS
This protocol provides a general framework for the detection and quantification of N-Nitrosohexamethyleneimine in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method development and validation are required for specific applications.[3][4][9]
Instrumentation:
High-Performance Liquid Chromatograph (HPLC)
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in methanol
Gradient: A suitable gradient to achieve separation from matrix components.
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example - to be optimized):
Ionization Mode: Positive ESI or APCI
Multiple Reaction Monitoring (MRM) Transitions:
Precursor Ion (m/z): 129.1
Product Ions (m/z): To be determined through infusion and fragmentation experiments.
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Sample Preparation (Example for a Drug Substance):
Accurately weigh approximately 50 mg of the drug substance into a centrifuge tube.
Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
Vortex to dissolve the sample.
Centrifuge to precipitate any undissolved excipients.
Transfer the supernatant to an autosampler vial for analysis.
Visualizations
Caption: General experimental workflow for handling N-Nitrosohexamethyleneimine.
Application Notes and Protocols for the Use of N-Nitrosohexamethyleneimine in Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals Introduction N-Nitrosohexamethyleneimine (NHEX) is a cyclic N-nitrosamine that has been the subject of extensive toxicological research due to its potent ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosohexamethyleneimine (NHEX) is a cyclic N-nitrosamine that has been the subject of extensive toxicological research due to its potent carcinogenic properties.[1][2] It is classified as a probable human carcinogen. This document provides detailed application notes and experimental protocols for the use of NHEX in toxicology studies, with a focus on carcinogenicity and genotoxicity assessment.
Physicochemical Properties
Property
Value
Chemical Formula
C₆H₁₂N₂O
Molecular Weight
128.17 g/mol
Appearance
Yellow oil
CAS Number
932-83-2
Toxicological Profile
NHEX is a potent carcinogen in multiple animal species, including rats, mice, and hamsters.[1][3][4] Tumors have been observed in various organs, with the liver, esophagus, and nasal cavity being common targets.[5][6] The primary mechanism of NHEX-induced carcinogenesis is believed to be its metabolic activation to an electrophilic intermediate that forms covalent adducts with DNA, leading to mutations and the initiation of cancer.[7][8][9]
Data Presentation: Summary of Carcinogenicity Studies
The following tables summarize the key findings from representative carcinogenicity studies of N-Nitrosohexamethyleneimine in different animal models.
Table 1: Carcinogenicity of N-Nitrosohexamethyleneimine in Rats
Acclimate animals for at least one week prior to the start of the study.
House animals in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
Provide ad libitum access to standard diet and drinking water (unless NHEX is administered in the water).
Dose Preparation and Administration:
Drinking Water: Prepare fresh solutions of NHEX in deionized water at the desired concentrations. Protect solutions from light. Replace solutions at least weekly.
Gavage: Prepare fresh solutions or suspensions of NHEX in the vehicle at the desired concentrations. Administer a consistent volume to each animal based on the most recent body weight.
Use at least three dose levels and a concurrent control group. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.
Observations:
Conduct clinical observations at least once daily.
Record body weight and food/water consumption weekly for the first 13 weeks and at least monthly thereafter.
Perform detailed clinical examinations at least once every 3 months.
Hematology and Clinical Chemistry:
Collect blood samples from a subset of animals (e.g., 10 per sex per group) at 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters.
Termination and Necropsy:
The study is typically terminated at 24 months.
Euthanize all surviving animals.
Conduct a full gross necropsy on all animals (including those that die or are euthanized moribund).
Collect and weigh major organs.
Carefully examine all tissues and organs for gross abnormalities.
Histopathology:
Preserve all organs and any gross lesions in 10% neutral buffered formalin.
Trim and embed tissues in paraffin.
Section tissues at 4-5 µm and stain with H&E.
A qualified pathologist should perform a microscopic examination of all tissues from control and high-dose groups. Tissues from intermediate-dose groups showing treatment-related effects should also be examined.
DNA Adduct Analysis by ³²P-Postlabeling
This protocol is a generalized procedure for the detection of DNA adducts.
Objective: To detect and quantify NHEX-induced DNA adducts in target tissues.
DNA Isolation: Isolate high-purity DNA from target tissues of NHEX-treated and control animals.
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
Adduct Enrichment (Optional but recommended): Enrich for adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most adducted nucleotides.
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional TLC.
Detection and Quantification: Detect the radioactive adduct spots using a phosphor imager or by autoradiography. Quantify the adduct levels relative to the total number of nucleotides.
Mandatory Visualizations
Metabolic Activation and Genotoxicity Pathway of N-Nitrosohexamethyleneimine
Caption: Metabolic activation of N-Nitrosohexamethyleneimine leading to DNA damage.
General Experimental Workflow for a Carcinogenicity Bioassay
Caption: Workflow for an in vivo carcinogenicity study of NHEX.
Technical Support Center: N-Nitrosohexamethyleneimine Synthesis
Disclaimer: N-Nitrosohexamethyleneimine (NHEX) is a potent carcinogen and should be handled only by trained professionals in a controlled laboratory setting using appropriate personal protective equipment (PPE) and engin...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: N-Nitrosohexamethyleneimine (NHEX) is a potent carcinogen and should be handled only by trained professionals in a controlled laboratory setting using appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).[1][2] All experimental procedures should be preceded by a thorough risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Nitrosohexamethyleneimine (NHEX)?
A1: The most prevalent method for synthesizing NHEX and other N-nitrosamines is the reaction of a secondary amine (in this case, hexamethyleneimine) with a nitrosating agent, typically derived from sodium nitrite (B80452) (NaNO₂) under acidic conditions.[1][3][4] The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the active nitrosating species, such as the nitrosonium ion (NO⁺).[3][5]
Q2: Which factors have the most significant impact on the reaction yield?
A2: Several factors critically influence the yield of N-nitrosation reactions:
pH / Acidity: The reaction rate is highly pH-dependent. Acidic conditions are necessary to generate the active nitrosating agent, but excessively low pH can lead to the protonation of the parent amine, rendering it unreactive. Optimal pH is typically in the range of 3-4 for aqueous reactions.
Nitrosating Agent: While sodium nitrite with a strong acid is common, other agents like tert-butyl nitrite (TBN) or dinitrogen trioxide (N₂O₃) can be used, sometimes under milder, acid-free, or non-aqueous conditions, which can improve yields for sensitive substrates.[6][7][8]
Temperature: The reaction is generally performed at low temperatures (e.g., 0-5 °C) to minimize the decomposition of unstable nitrous acid and prevent side reactions.
Reagent Stoichiometry: The molar ratio of the amine to the nitrosating agent is crucial. A slight excess of the nitrosating agent is often used to drive the reaction to completion, but a large excess can lead to unwanted byproducts.
Solvent: The choice of solvent affects the solubility of reagents and the stability of intermediates. While aqueous media are common, organic solvents like dichloromethane (B109758) can be used with specific nitrosating agents.[5]
Q3: My yield is consistently low. What are the most likely causes?
A3: Low yields are a common issue. Please refer to our Troubleshooting Guide below for a systematic approach to diagnosing the problem. The most frequent culprits include incorrect pH, premature decomposition of the nitrosating agent, and suboptimal temperature control.
Q4: How can I monitor the reaction's progress?
A4: Reaction progress can be monitored by periodically taking aliquots from the reaction mixture (and immediately quenching them) and analyzing them using techniques like:
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting amine and the appearance of the product spot.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile components.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method for quantifying nitrosamines, especially for non-volatile compounds or complex matrices.[10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-Nitrosohexamethyleneimine.
Problem 1: Very Low or No Product Yield
Possible Cause
Diagnostic Check
Recommended Solution
Incorrect pH
Measure the pH of the reaction mixture after adding the acid but before adding sodium nitrite.
Adjust the pH to the optimal range (typically 3-4) using a suitable acid (e.g., HCl, H₂SO₄) or base.
Decomposition of Nitrosating Agent
Was the sodium nitrite solution prepared fresh? Was the temperature kept low (0-5 °C) during addition?
Always use a freshly prepared solution of sodium nitrite. Add the nitrite solution slowly to the cooled, acidified amine solution to maintain strict temperature control.
Purify the starting amine by distillation if necessary.
Ineffective Nitrosating Agent
The reaction of secondary amines with nitrites is generally efficient.[8] If using an alternative agent (e.g., TBN), check its quality and storage conditions.
Consider switching to a standard, reliable protocol using NaNO₂ and acid first. For alternative agents, ensure they are not degraded.[7]
Problem 2: Presence of Significant Impurities or Byproducts
Possible Cause
Diagnostic Check
Recommended Solution
Side Reactions due to High Temperature
Review your experimental log. Were there any temperature excursions above 10 °C?
Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.
Oxidation of the Product
Is the final product discolored? Was the reaction exposed to air for an extended period?
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
N-nitrosodiphenylamine can decompose to diphenylamine in a hot GC injection port.[9]
Use a cleanup column to remove diphenylamine before GC analysis or use LC-MS which does not have this issue.[9]
Residual Starting Material
Check TLC or GC-MS for the presence of hexamethyleneimine in the final product.
Increase the molar equivalent of the nitrosating agent slightly (e.g., from 1.1 eq to 1.2 eq). Ensure adequate reaction time.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general synthesis workflow and a logical troubleshooting path.
Caption: General workflow for N-Nitrosohexamethyleneimine synthesis.
Caption: Troubleshooting flowchart for low yield in nitrosation reactions.
Key Experimental Protocol: Synthesis of NHEX
This protocol describes the synthesis of N-Nitrosohexamethyleneimine from hexamethyleneimine.
Materials and Equipment:
Hexamethyleneimine (purified)
Sodium nitrite (NaNO₂)
Concentrated Hydrochloric Acid (HCl)
Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath
Standard glassware for extraction and purification
Procedure:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hexamethyleneimine (e.g., 5.0 g, 50.4 mmol) in 50 mL of deionized water. Cool the flask in an ice-salt bath to 0 °C.
Acidification: Slowly add concentrated HCl (e.g., 5.0 mL) to the stirred solution, ensuring the temperature does not rise above 5 °C.
Nitrosation: Dissolve sodium nitrite (e.g., 4.2 g, 60.9 mmol, 1.2 eq) in 20 mL of cold deionized water. Add this solution dropwise to the acidified amine solution over 30 minutes using a dropping funnel. Maintain the internal temperature at 0-5 °C throughout the addition.
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product (typically a yellow oil) can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to yield pure N-Nitrosohexamethyleneimine.
Analysis: Confirm the identity and purity of the final product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Technical Support Center: Overcoming N-Nitrosohexamethyleneimine Instability in Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of N-Nitrosohexamethyleneimine in solution. Below you wi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of N-Nitrosohexamethyleneimine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitrosohexamethyleneimine and why is its stability a concern?
A1: N-Nitrosohexamethyleneimine is a cyclic N-nitrosamine.[1] Like many N-nitroso compounds, it is recognized as a potential carcinogen and its stability in solution is a critical factor for accurate experimental results and safety.[2][3] Instability can lead to the degradation of the compound, resulting in inaccurate quantification, misinterpretation of experimental data, and the potential formation of other hazardous byproducts.[2][4]
Q2: What are the primary factors that influence the stability of N-Nitrosohexamethyleneimine in solution?
A2: The stability of N-Nitrosohexamethyleneimine in solution is primarily affected by the following factors:
pH: The acidity or basicity of the solution can significantly impact the rate of degradation. Generally, N-nitrosamines can undergo acid-catalyzed hydrolysis.[5]
Temperature: Elevated temperatures accelerate the rate of thermal decomposition.[4]
Light Exposure: N-nitrosamines are known to be susceptible to photolytic degradation, particularly when exposed to UV light.[5]
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.
Q3: What are the main degradation pathways for N-Nitrosohexamethyleneimine?
A3: The primary degradation pathways for N-nitrosamines like N-Nitrosohexamethyleneimine include:
Photolytic Degradation: Cleavage of the N-N bond upon exposure to light, particularly UV radiation.[5]
Acid/Base Catalyzed Hydrolysis: In aqueous solutions, the compound can be hydrolyzed, with the rate being dependent on the pH of the medium.
Thermal Decomposition: At elevated temperatures, the molecule can break down. The specific decomposition products may vary depending on the conditions.
Oxidative Degradation: Reaction with oxidizing species can lead to the formation of various degradation products.
Q4: What are the recommended storage conditions for N-Nitrosohexamethyleneimine solutions?
A4: To minimize degradation, N-Nitrosohexamethyleneimine solutions should be stored under the following conditions:
Temperature: Store at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, consider storing as a solid at -20°C or below.
Light: Protect from light by using amber vials or by storing in the dark.
Atmosphere: For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or rapidly decreasing concentrations of N-Nitrosohexamethyleneimine in analytical samples.
Question: My analytical results show a rapid loss of N-Nitrosohexamethyleneimine concentration in my prepared solutions, even within a short timeframe. What could be the cause?
Answer: This issue is likely due to the instability of the compound under your experimental conditions. Consider the following potential causes and solutions:
pH of the solution: If you are using an acidic buffer, N-Nitrosohexamethyleneimine may be undergoing acid-catalyzed hydrolysis.
Solution: If your experimental design allows, adjust the pH to a neutral or near-neutral value. If an acidic pH is required, prepare solutions fresh immediately before analysis and keep them cooled.
Temperature: Are your samples being exposed to elevated temperatures, for example, in the autosampler of your analytical instrument?
Solution: Use a cooled autosampler (e.g., set to 4°C) to minimize thermal degradation during the analytical run.
Light Exposure: Are your sample vials clear and exposed to ambient or UV light?
Solution: Use amber or light-blocking vials for sample preparation and storage. Ensure the autosampler also protects the samples from light.
On-column degradation: Some N-nitrosamines are known to degrade on certain types of chromatography columns, especially at elevated temperatures.[3]
Solution: Evaluate your analytical method. It may be necessary to use a different column chemistry or lower the column temperature. A stability-indicating method should be developed to ensure that the analytical method itself is not causing degradation.
Issue 2: Appearance of unknown peaks in the chromatogram of N-Nitrosohexamethyleneimine standards or samples.
Question: I am observing unexpected peaks in my chromatograms that are not present in my initial analysis of the standard. What are these peaks and how can I prevent them?
Answer: The appearance of new peaks is a strong indication of N-Nitrosohexamethyleneimine degradation.
Identification of Degradants: These new peaks are likely degradation products. The metabolism of N-Nitrosohexamethyleneimine has been shown to produce metabolites such as hexamethyleneimine, ε-caprolactam, and ε-aminocaproic acid.[6] While these are metabolic products, similar compounds could be formed through chemical degradation.
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[7][8][9] This involves intentionally exposing the N-Nitrosohexamethyleneimine solution to stress conditions (acid, base, heat, light, oxidation) to generate the degradants. These can then be characterized using techniques like LC-MS/MS.
Prevention: To prevent the formation of these degradation products in your routine analysis, follow the storage and handling recommendations provided in the FAQs and the solutions for "Issue 1".
Data Presentation
Table 1: Influence of pH on the Photolytic Degradation of Structurally Related N-Nitrosamines
Disclaimer: The following data is for N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR) and is intended to serve as a proxy to illustrate the potential effect of pH on the photolytic degradation of N-Nitrosohexamethyleneimine. Specific kinetic data for N-Nitrosohexamethyleneimine was not available in the reviewed literature.
Data adapted from a study on the UV photodegradation of N-nitrosamines in water.
Table 2: Recommended Conditions for Forced Degradation Studies
Stress Condition
Typical Reagents and Conditions
Acid Hydrolysis
0.1 M to 1 M HCl, refluxed for a specified time.
Base Hydrolysis
0.1 M to 1 M NaOH, refluxed for a specified time.
Oxidation
3-30% H₂O₂, stored at room temperature for a specified time.
Thermal Degradation
Solution heated at a specified temperature (e.g., 60-80°C) for a specified time. Solid drug substance may also be tested.
Photolytic Degradation
Exposed to UV and visible light (e.g., ICH Q1B conditions).
These are general conditions and should be optimized for N-Nitrosohexamethyleneimine to achieve a target degradation of 10-20%.[8]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Preparation of Stock Solution: Prepare a stock solution of N-Nitrosohexamethyleneimine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
Application of Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Reflux the solution for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Reflux the solution for a predetermined time.
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Store the solution at room temperature, protected from light, for a predetermined time.
Thermal Degradation: Dilute an aliquot of the stock solution with the solvent to the desired concentration. Heat the solution in a controlled temperature oven or water bath (e.g., at 70°C) for a predetermined time.
Photolytic Degradation: Expose a solution of N-Nitrosohexamethyleneimine to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to the appropriate concentration for analysis.
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method.[10]
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Outline of a Stability-Indicating LC-MS/MS Method
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
Column: A reverse-phase column suitable for the separation of polar compounds, such as a C18 or a specialized column for nitrosamine (B1359907) analysis.[11]
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid). The gradient should be optimized to separate N-Nitrosohexamethyleneimine from its degradation products.
Flow Rate: Typically 0.2-0.5 mL/min.
Column Temperature: Maintained at a controlled temperature, e.g., 40°C.
Injection Volume: Typically 5-20 µL.
Mass Spectrometry Detection:
Ionization Mode: Positive ion mode is commonly used for nitrosamines.
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-Nitrosohexamethyleneimine and its potential degradation products should be determined and optimized.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.
Visualizations
Caption: Major degradation pathways for N-Nitrosohexamethyleneimine.
Caption: Troubleshooting workflow for inconsistent analytical results.
Technical Support Center: Purification of N-Nitrosohexamethyleneimine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of N-Nitrosohexamethyleneimine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of N-Nitrosohexamethyleneimine?
A1: The purification of N-Nitrosohexamethyleneimine presents several challenges primarily stemming from its chemical nature. As a probable human carcinogen, handling requires stringent safety protocols.[1] Key purification challenges include:
Thermal Instability: N-nitroso compounds can be thermally labile, and elevated temperatures during purification steps like distillation or even high-temperature GC-MS analysis can lead to degradation.[2]
Potential for Co-elution: Impurities with similar polarities to N-Nitrosohexamethyleneimine can co-elute during chromatographic purification, making separation difficult.
Trace Level Detection: The need to detect and remove impurities at very low levels requires highly sensitive analytical techniques.[3]
False Positives: The formation of nitrosamines can sometimes occur during the analytical process itself, particularly under acidic conditions, leading to false-positive results.
Q2: What are the common impurities found in crude N-Nitrosohexamethyleneimine?
A2: Impurities in crude N-Nitrosohexamethyleneimine can originate from the synthesis process. Common impurities may include:
By-products: Compounds formed from side reactions during the nitrosation process.
Degradation Products: N-Nitrosohexamethyleneimine can degrade under certain conditions, such as exposure to light or extreme pH, forming various degradation products.
Q3: Which analytical techniques are recommended for assessing the purity of N-Nitrosohexamethyleneimine?
A3: High-sensitivity analytical methods are crucial for the accurate assessment of N-Nitrosohexamethyleneimine purity. The most commonly employed techniques include:
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): LC-MS/MS is a powerful tool for the separation and quantification of nitrosamines, offering high sensitivity and selectivity.[3][4] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water (with a formic acid modifier for MS compatibility) can be effective.[5]
Gas Chromatography (GC) with Mass Spectrometry (MS): GC-MS/MS is another highly sensitive method suitable for the analysis of volatile and semi-volatile nitrosamines.[6][7]
Troubleshooting Guides
Low Yield After Purification
Problem: You are experiencing a significantly lower than expected yield of N-Nitrosohexamethyleneimine after purification.
Possible Cause
Troubleshooting Step
Degradation during purification
Avoid high temperatures. If using rotary evaporation, use a water bath with controlled temperature. For chromatography, consider running the column at room temperature. N-nitroso compounds can be sensitive to light, so protect solutions from direct light.[2]
Incomplete elution from chromatography column
Ensure the chosen mobile phase is sufficiently polar to elute the compound. A gradient elution from a non-polar to a more polar solvent system might be necessary.
Loss during extraction/washing steps
N-Nitrosohexamethyleneimine has some water solubility. Minimize the volume of aqueous washes or use a saturated brine solution to reduce partitioning into the aqueous phase.
Precipitation issues during recrystallization
If the compound "oils out" instead of crystallizing, try using a different solvent system, cooling the solution more slowly, or seeding with a small crystal of the pure compound.
Persistent Impurities After Chromatography
Problem: Analytical results show the presence of impurities even after column chromatography.
Possible Cause
Troubleshooting Step
Co-elution of impurities
The polarity of the mobile phase may be too high, causing impurities to travel with the product. Try a shallower gradient or an isocratic elution with a less polar solvent system. Consider using a different stationary phase, such as alumina, which has different selectivity compared to silica (B1680970) gel.[8]
Column overloading
Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 50-100 times the weight of silica gel to the weight of the crude material.
Tailing of the compound on the column
The basic nature of the amine precursor (hexamethyleneimine) can cause tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), can be added to the mobile phase.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of N-Nitrosohexamethyleneimine using silica gel chromatography. Optimization may be required based on the specific impurity profile of the crude material.
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
Sample Loading: Dissolve the crude N-Nitrosohexamethyleneimine in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel bed.
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20% ethyl acetate in hexane) to elute the N-Nitrosohexamethyleneimine. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.
Fraction Collection: Collect the eluent in fractions.
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to obtain the purified N-Nitrosohexamethyleneimine.
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of N-Nitrosohexamethyleneimine by recrystallization. The choice of solvent is critical and needs to be determined experimentally.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] Common solvent systems for recrystallization of organic compounds include ethanol, methanol/water, and hexane/ethyl acetate.[10] For N-nitroso compounds, which are often oils or low-melting solids, a mixed solvent system may be necessary.
Procedure:
Dissolution: In a flask, dissolve the crude N-Nitrosohexamethyleneimine in the minimum amount of a suitable hot solvent.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
Technique
Principle
Typical Limit of Quantification (LOQ)
Advantages
Disadvantages
HPLC-MS/MS
Chromatographic separation followed by mass spectrometric detection.[3]
0.1 - 5 ng/mL
High sensitivity and selectivity, suitable for non-volatile compounds.
Higher equipment cost.
GC-MS/MS
Chromatographic separation of volatile compounds followed by mass spectrometric detection.[6]
1 - 10 ng/mL
Excellent for volatile and semi-volatile compounds, high resolution.
Potential for thermal degradation of labile compounds in the injector port.[2]
Table 2: Example Purification Yield and Purity Data (Hypothetical)
Purification Step
Initial Purity (%)
Final Purity (%)
Yield (%)
Key Impurities Removed
Silica Gel Chromatography
85
>98
75
Unreacted hexamethyleneimine, polar by-products
Recrystallization
95
>99.5
85
Structurally similar impurities
Visualizations
Caption: General workflow for the purification of N-Nitrosohexamethyleneimine.
Caption: Troubleshooting decision tree for low purification yield.
Technical Support Center: Minimizing Interference in N-Nitrosohexamethyleneimine (NHEX) Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analytical...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analytical detection of N-Nitrosohexamethyleneimine (NHEX).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in N-Nitrosohexamethyleneimine (NHEX) analysis?
A1: Interference in NHEX analysis can originate from several sources, broadly categorized as:
Matrix Effects: Components of the sample matrix (e.g., active pharmaceutical ingredients (APIs), excipients, biological fluids) can co-elute with NHEX and either suppress or enhance the analyte signal in the mass spectrometer.[1][2]
Co-eluting Compounds: Other compounds in the sample that have similar chromatographic retention times to NHEX can lead to overlapping peaks and inaccurate quantification.[3][4]
Contamination: Trace amounts of nitrosamines, including NHEX, can be introduced from laboratory equipment, solvents, reagents, and even the air, leading to false positives.[5][6]
In-situ Formation: NHEX can form during sample preparation or analysis if precursor amines and nitrosating agents are present under favorable conditions (e.g., acidic pH, elevated temperature).[7]
Q2: Which analytical techniques are most suitable for NHEX detection, and what are their key limitations?
A2: The most common and highly sensitive techniques for nitrosamine (B1359907) analysis, including NHEX, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
GC-MS/MS: Offers high sensitivity and is well-suited for volatile and semi-volatile nitrosamines.[10][11] A key limitation is the potential for thermal degradation of the analyte or matrix components in the heated injector.[12]
LC-MS/MS: Ideal for a broader range of nitrosamines, including less volatile and thermally labile compounds.[13] Challenges include achieving adequate chromatographic retention for polar nitrosamines and managing matrix effects in the ion source.[3][13] High-Resolution Mass Spectrometry (HRMS) can be employed to differentiate NHEX from isobaric interferences.[3]
Q3: How can I prevent the artificial formation of NHEX during my sample preparation and analysis?
A3: To prevent in-situ formation of NHEX, consider the following precautions:
Control pH: Avoid highly acidic conditions during sample preparation, as this can promote the reaction between precursor amines and nitrosating agents.
Low Temperature: Perform sample preparation steps at reduced temperatures to minimize reaction kinetics.
Use of Scavengers: In some cases, the addition of scavengers like ascorbic acid or sulfamic acid can inhibit nitrosation reactions.
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen) can reduce the presence of nitrosating agents from the air.
Q4: What are the best practices for storing samples to be analyzed for NHEX?
A4: Nitrosamines can be sensitive to light and temperature.[3] To ensure sample integrity:
Store samples in amber vials to protect them from light.
Keep samples refrigerated or frozen until analysis.
Minimize the headspace in sample vials to reduce potential degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause
Troubleshooting Steps
Co-elution with matrix components
- Optimize the chromatographic gradient to improve separation.[3]- Employ a more effective sample cleanup procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[3]
Active sites in the GC inlet or column
- Use an inert flow path, including an inert liner and column.[11]- Deactivate the GC inlet liner through silanization.
Inappropriate mobile phase pH (LC)
- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overload
- Dilute the sample or inject a smaller volume.
Issue 2: Low or No Analyte Signal (Poor Sensitivity)
Potential Cause
Troubleshooting Steps
Ion suppression due to matrix effects
- Dilute the sample if sensitivity allows.[3]- Improve sample cleanup to remove interfering matrix components.[1]- Use a matrix-matched calibration curve.[12]- Employ an isotopically labeled internal standard to compensate for signal suppression.[3]
Inefficient extraction of NHEX
- Optimize the extraction solvent and pH.[3]- Increase extraction time or use agitation (e.g., vortexing, sonication).
Analyte degradation
- Ensure sample storage conditions are appropriate (protection from light, low temperature).[3]- Check for thermal degradation in the GC inlet by lowering the temperature.
Suboptimal MS parameters
- Optimize ion source parameters (e.g., temperature, gas flows).- Perform collision energy optimization for MS/MS transitions.[14]
Issue 3: High Variability in Results (Poor Precision)
Potential Cause
Troubleshooting Steps
Inconsistent sample preparation
- Automate the sample preparation workflow if possible.[5]- Ensure precise and consistent execution of each manual step.
Variable matrix effects
- Implement a robust sample cleanup procedure to minimize matrix variability.[1]- Use a stable isotope-labeled internal standard to correct for variations.[1]
Instrumental instability
- Check for leaks in the chromatographic system.- Verify the performance and precision of the autosampler.[1]- Ensure the detector is stable and has reached thermal equilibrium.
Issue 4: Suspected False Positive Results
Potential Cause
Troubleshooting Steps
Contamination from laboratory environment
- Use high-purity solvents and reagents.[3]- Thoroughly clean all glassware and equipment.- Analyze a laboratory blank with each batch of samples to monitor for background contamination.[6]
Co-elution with an isobaric interference
- Optimize chromatography to achieve baseline separation.[3]- Use High-Resolution Mass Spectrometry (HRMS) to differentiate between NHEX and the interfering compound based on their exact masses.[3]- Select more specific MS/MS transitions that are unique to NHEX.
In-situ formation during sample preparation
- Modify sample preparation conditions to be less conducive to nitrosation (e.g., adjust pH, lower temperature).
Data Presentation
Table 1: Typical Analytical Parameters for Nitrosamine Analysis by GC-MS/MS and LC-MS/MS
Note: These are general values for nitrosamines; specific performance for NHEX will depend on the matrix, instrumentation, and method validation.
Experimental Protocols
Protocol 1: General Sample Preparation using Liquid-Liquid Extraction (LLE) for GC-MS/MS Analysis
Sample Weighing: Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.[5]
Dissolution: Add a suitable solvent (e.g., water or an appropriate buffer) to dissolve the sample.
Internal Standard Spiking: Add an appropriate volume of a deuterated internal standard solution corresponding to NHEX.
Extraction: Add an immiscible organic solvent (e.g., dichloromethane).[5]
Vortexing/Shaking: Vortex or shake the mixture vigorously for a specified time (e.g., 5-10 minutes) to ensure thorough extraction.
Centrifugation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.[5]
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean vial for analysis.
Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller volume of a suitable solvent.
Protocol 2: General Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
Sample Weighing and Dissolution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 1% formic acid in water).
Internal Standard Spiking: Add an appropriate volume of a deuterated internal standard solution.
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water or an appropriate buffer.[1]
Sample Loading: Load the sample solution onto the conditioned SPE cartridge.
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components.
Elution: Elute the NHEX from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[1]
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
Visualizations
Caption: General experimental workflow for the analysis of N-Nitrosohexamethyleneimine.
Caption: A decision tree for troubleshooting common issues in NHEX analysis.
Technical Support Center: Optimizing GC-MS for N-Nitrosohexamethyleneimine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of N-Nitrosohexamethyleneimine using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of N-Nitrosohexamethyleneimine using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC-MS analysis of N-Nitrosohexamethyleneimine.
Question: I am observing low sensitivity or no peak for N-Nitrosohexamethyleneimine. What are the potential causes and solutions?
Answer:
Low sensitivity for N-Nitrosohexamethyleneimine can stem from several factors related to sample preparation, instrument parameters, and analyte stability. Follow these troubleshooting steps:
Verify Sample Preparation: N-Nitrosohexamethyleneimine is a volatile and thermally sensitive compound.[1] Improper sample handling can lead to significant analyte loss.
Extraction Efficiency: Ensure the liquid-liquid extraction (LLE) process is robust. The use of dichloromethane (B109758) (DCM) with a basic aqueous layer (e.g., 1M NaOH) is a common and effective method for extracting nitrosamines.[2] Ensure vigorous shaking and adequate phase separation.
Solvent Evaporation: If a concentration step is used, perform it under a gentle stream of nitrogen at a low temperature (e.g., < 40°C) to prevent evaporative losses.
Check GC-MS System Performance:
Inlet Reactivity: The GC inlet can be a source of analyte degradation. Ensure the inlet liner is clean and inert. Deactivated liners are recommended. Consider replacing the liner and septum, especially after analyzing high-matrix samples.
Injection Technique: Use a splitless injection to maximize the transfer of the analyte to the column.[2][3] An injection volume of 1-2 µL is typical.[2][3]
Column Performance: Verify the integrity of your analytical column. Column bleed or contamination can obscure the analyte peak. A DB-1701 or similar mid-polarity column is often suitable for nitrosamine (B1359907) analysis.[4][5]
Confirm MS Parameters:
Ionization and Detection: Ensure the MS is operating in Electron Ionization (EI) mode and the detector is functioning correctly.[5]
SIM/MRM Ion Selection: Double-check that the correct mass-to-charge ratios (m/z) are being monitored. For N-Nitrosohexamethyleneimine (MW: 128.17), the molecular ion at m/z 128 is a primary target.[1] Key fragments from the loss of •NO (m/z 98) and other characteristic fragments should be considered for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Question: My N-Nitrosohexamethyleneimine peak is showing poor shape (e.g., tailing or fronting). How can I improve it?
Answer:
Poor peak shape is often indicative of issues with the chromatographic system or interactions between the analyte and the sample matrix.
GC System Issues:
Active Sites: Peak tailing can be caused by active sites in the GC inlet (liner, septum) or the column itself. Ensure all components in the sample path are inert.[6]
Improper Column Installation: A poorly cut or installed column can lead to peak distortion. Ensure a clean, square cut and proper installation depth in the inlet and transfer line.
Carrier Gas Flow: An incorrect or unstable carrier gas flow rate can affect peak shape. A constant flow of helium at approximately 1 mL/min is recommended.[3]
Matrix Effects: Co-eluting matrix components can interfere with the peak shape.[7]
Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Adjust Chromatographic Conditions: Modify the oven temperature program to better separate the N-Nitrosohexamethyleneimine peak from matrix interferences.
Analyte Overload: Injecting too concentrated a sample can lead to peak fronting. If this is suspected, dilute the sample and re-inject.
Question: I am seeing high variability in my quantitative results. What could be the cause?
Answer:
High variability, or poor precision, can be frustrating. The source often lies in inconsistent sample preparation or instrumental instability.
Inconsistent Sample Preparation: Manual sample preparation steps, particularly liquid-liquid extractions, can introduce variability. Where possible, automate sample preparation.[7]
Use of an Internal Standard (IS): The use of an isotopically labeled internal standard is highly recommended to correct for variability in extraction, injection, and instrument response.[1][2] N-Nitrosohexamethyleneimine-d12 would be an ideal, though likely difficult to source, internal standard. Alternatively, a structurally similar deuterated nitrosamine can be used.
Instrumental Instability:
Autosampler Precision: Check the reproducibility of your autosampler by performing multiple injections of the same standard.
Inlet Temperature Fluctuations: Ensure the GC inlet temperature is stable.
MS Detector Stability: Monitor the detector response over time to ensure it is not drifting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for N-Nitrosohexamethyleneimine detection?
A1: A good starting point for method development is crucial. The following table summarizes recommended initial parameters, which should be optimized for your specific instrument and application.
Q2: How should I prepare my samples for N-Nitrosohexamethyleneimine analysis?
A2: The choice of sample preparation depends on the matrix. For drug products, a common method is liquid-liquid extraction.[2][5]
Q3: Which ions should I monitor for the detection and quantification of N-Nitrosohexamethyleneimine in SIM or MRM mode?
A3: Based on the molecular weight of N-Nitrosohexamethyleneimine (128.17 g/mol ) and the known fragmentation patterns of cyclic nitrosamines, the following ions are recommended for monitoring.[1][8] The molecular ion is typically used for quantification due to its higher abundance and specificity.
Q4: How can I confirm the identity of a peak as N-Nitrosohexamethyleneimine?
A4: Confirmation of the analyte's identity should be based on two key criteria:
Retention Time: The retention time of the peak in the sample should match that of a known N-Nitrosohexamethyleneimine standard analyzed under the same conditions.
Ion Ratios: When using SIM or MRM, the relative abundance of the qualifier ion(s) to the quantifier ion should be consistent between the sample and the standard, typically within a predefined tolerance (e.g., ±20%).
Troubleshooting poor chromatographic resolution of N-Nitrosohexamethyleneimine
Welcome to the Technical Support Center for the chromatographic analysis of N-Nitrosohexamethyleneimine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resol...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the chromatographic analysis of N-Nitrosohexamethyleneimine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing peak splitting or a doublet for my N-Nitrosohexamethyleneimine standard. What is the likely cause?
This is a common phenomenon for many nitrosamines, including N-Nitrosohexamethyleneimine, and is often attributable to the presence of rotational isomers (also known as conformers or rotamers). The N-N bond in the nitroso group has a partial double-bond character, which restricts free rotation. This can lead to the existence of two stable conformers (syn and anti) that can be separated under certain chromatographic conditions, resulting in two distinct peaks for a single analyte. The interconversion rate between these isomers is often slow enough to be resolved on the chromatographic timescale.
To confirm if peak splitting is due to rotational isomers, you can try the following:
Temperature Variation: Increasing the column temperature can sometimes increase the rate of interconversion between the isomers, causing the two peaks to coalesce into a single, broader peak.
Solvent and pH Adjustment: The ratio of the two isomer peaks can sometimes be influenced by the solvent composition and the pH of the mobile phase.
Q2: My N-Nitrosohexamethyleneimine peak is tailing. How can I improve the peak shape?
Peak tailing for nitrosamines is often caused by secondary interactions with active sites on the stationary phase, particularly free silanol (B1196071) groups on silica-based columns. Here are several ways to address this issue:
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of accessible silanol groups, thus reducing peak tailing.
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding a small amount of formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.
Mobile Phase Additives: The use of ion-pairing reagents or other mobile phase additives can help to mask active sites on the stationary phase.
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Use a Different Stationary Phase: Consider a column with a different stationary phase, such as a polymer-based or graphitized carbon column, which may have fewer active sites.
Q3: I am experiencing peak fronting for my N-Nitrosohexamethyleneimine peak. What could be the cause?
Peak fronting is less common than tailing but can occur under specific conditions:
Column Overload: Injecting too much sample can lead to saturation of the stationary phase, causing the peak to front. Try reducing the injection volume or sample concentration.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
Low Column Temperature: In some cases, operating at a very low temperature can lead to non-ideal partitioning and result in peak fronting.
Q4: What are the key considerations for sample preparation when analyzing for N-Nitrosohexamethyleneimine?
Effective sample preparation is crucial for accurate and reproducible analysis of N-Nitrosohexamethyleneimine, especially at trace levels in complex matrices. Key considerations include:
Minimizing Analyte Loss: N-Nitrosohexamethyleneimine can be volatile, so care should be taken to avoid sample loss during evaporation steps.
Matrix Effects: Complex matrices such as food or biological fluids can interfere with the analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often necessary to clean up the sample and concentrate the analyte.
Preventing Contamination: Nitrosamines can be present in the laboratory environment. It is important to use high-purity solvents and reagents and to take precautions to avoid contamination of the sample.
Troubleshooting Guides
Poor Peak Resolution
Poor resolution between N-Nitrosohexamethyleneimine and other components in the sample can be a significant challenge. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Quantitative Data Summary
The following tables summarize typical starting conditions for the analysis of N-Nitrosohexamethyleneimine by HPLC and GC-MS. These should be considered as starting points and may require further optimization for your specific application and instrumentation.
Table 1: HPLC Method Parameters for N-Nitrosohexamethyleneimine Analysis
Parameter
Method 1
Method 2
Method 3
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Phenyl-Hexyl (e.g., 4.6 x 100 mm, 2.7 µm)
Porous Graphitic Carbon (e.g., 3.0 x 100 mm, 2.7 µm)
Table 2: GC-MS Method Parameters for N-Nitrosohexamethyleneimine Analysis
Parameter
Method 1
Method 2
Column
DB-1701 (14% Cyanopropylphenyl/86% Dimethylpolysiloxane), 30 m x 0.25 mm, 1.0 µm
VF-WAXms (Polyethylene Glycol), 30 m x 0.25 mm, 1.0 µm
Carrier Gas
Helium
Helium
Flow Rate
1.2 mL/min (constant flow)
1.5 mL/min (constant flow)
Inlet Temp.
250 °C
240 °C
Injection Mode
Splitless
Split (10:1)
Oven Program
40 °C (2 min hold), then 10 °C/min to 240 °C (5 min hold)
50 °C (1 min hold), then 15 °C/min to 230 °C (3 min hold)
MS Source Temp.
230 °C
230 °C
MS Quad Temp.
150 °C
150 °C
Acquisition
Multiple Reaction Monitoring (MRM)
Selected Ion Monitoring (SIM) or MRM
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of N-Nitrosohexamethyleneimine in a Drug Substance
This protocol outlines a general procedure for the analysis of N-Nitrosohexamethyleneimine in a drug substance using liquid chromatography-tandem mass spectrometry.
Caption: Experimental workflow for HPLC-MS/MS analysis.
Methodology:
Standard Preparation:
Prepare a stock solution of N-Nitrosohexamethyleneimine in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards ranging from the limit of quantification (LOQ) to a concentration that brackets the expected sample concentration.
Sample Preparation:
Accurately weigh approximately 100 mg of the drug substance into a volumetric flask.
Add a suitable diluent (e.g., a mixture of methanol and water) to dissolve the sample.
Vortex the solution until the sample is completely dissolved.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
Set up the HPLC-MS/MS system with the appropriate column and mobile phases as described in Table 1.
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Analysis:
Inject the calibration standards, followed by the sample solutions.
Acquire data in Multiple Reaction Monitoring (MRM) mode, using at least two transitions for each analyte (one for quantification and one for confirmation).
Data Processing:
Integrate the peaks for N-Nitrosohexamethyleneimine in the chromatograms of the standards and samples.
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Determine the concentration of N-Nitrosohexamethyleneimine in the sample by interpolating its peak area from the calibration curve.
Protocol 2: GC-MS Analysis of N-Nitrosohexamethyleneimine in Water
This protocol describes a general method for the determination of N-Nitrosohexamethyleneimine in water samples using gas chromatography-mass spectrometry with prior solid-phase extraction.
Methodology:
Standard Preparation:
Prepare a stock solution of N-Nitrosohexamethyleneimine in methanol or dichloromethane (B109758) at a concentration of 1 mg/mL.
Prepare working standards by diluting the stock solution in dichloromethane to concentrations appropriate for the calibration curve.
Sample Preparation (Solid-Phase Extraction):
Condition an SPE cartridge (e.g., activated carbon or a suitable polymeric sorbent) with dichloromethane followed by methanol and then reagent water.
Pass a known volume of the water sample (e.g., 500 mL) through the SPE cartridge at a controlled flow rate.
Wash the cartridge with reagent water to remove interferences.
Dry the cartridge thoroughly under a stream of nitrogen.
Elute the N-Nitrosohexamethyleneimine from the cartridge with a small volume of dichloromethane.
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Conditions:
Set up the GC-MS system with the appropriate column and instrument parameters as outlined in Table 2.
Analysis:
Inject the prepared standards and sample extracts into the GC-MS.
Acquire data in either Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
Data Processing:
Integrate the peak corresponding to N-Nitrosohexamethyleneimine.
Generate a calibration curve from the standard injections.
Calculate the concentration of N-Nitrosohexamethyleneimine in the original water sample, accounting for the concentration factor from the SPE step.
Troubleshooting
Technical Support Center: N-Nitrosohexamethyleneimine Degradation
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Nitrosohexamethyleneimine (NHEX) degradation studies. This resource provides troubleshooting guides, frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Nitrosohexamethyleneimine (NHEX) degradation studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for N-Nitrosohexamethyleneimine (NHEX)?
N-Nitrosohexamethyleneimine can degrade through several pathways, including metabolic/microbial degradation, photolysis, ozonation, thermal degradation, and hydrolysis.[1] The specific products and kinetics of these pathways can vary depending on the experimental conditions.
2. What are the known degradation products of NHEX?
Metabolic studies in rats have identified several major degradation products of NHEX.[2] These include:
In addition to these, a glucuronide conjugate and other products resulting from the metabolism of hexamethyleneimine have been observed.[2] Under different degradation conditions, such as photolysis or ozonation, other degradation products may be formed.
3. What analytical techniques are most suitable for studying NHEX degradation?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of NHEX and its degradation products.[3][4] These methods offer the high sensitivity and selectivity required for detecting trace levels of these compounds in complex matrices.[3][4]
4. How can I avoid the artificial formation of nitrosamines during my experiments?
Artificial formation of nitrosamines can occur in the presence of precursor amines and nitrosating agents. To mitigate this, it is crucial to use high-purity reagents and solvents.[3] During sample preparation, the addition of inhibitors like ascorbic acid or sulfamic acid can help prevent the in-situ formation of nitrosamines.[5] It is also important to control factors like pH and temperature, as acidic conditions and high temperatures can sometimes promote nitrosamine (B1359907) formation.[5]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of NHEX and its degradation products.
Problem
Potential Cause
Recommended Solution
Low Analyte Recovery
Inefficient extraction from the sample matrix. Degradation of the analyte during sample preparation.
Optimize the extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction).[3][6] Protect samples from light, as nitrosamines can be light-sensitive.[5] Ensure pH and temperature are controlled during sample processing.[7]
Poor Chromatographic Peak Shape
Co-elution with interfering compounds from the matrix. Inappropriate column chemistry or mobile phase.
Modify the chromatographic gradient to improve separation.[3] Experiment with different column stationary phases (e.g., C18, biphenyl) to alter selectivity.[3]
Matrix Effects (Ion Suppression or Enhancement in MS)
Co-eluting matrix components affecting the ionization of the target analyte.
Improve sample cleanup procedures to remove interfering substances.[6][8] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[7] Consider using a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects.[9]
High Background or Contamination
Contaminated solvents, reagents, or labware. Carryover from previous injections.
Use high-purity, LC-MS or GC-MS grade solvents and reagents.[3] Thoroughly clean all glassware and use dedicated equipment where possible. Implement a robust wash method for the autosampler to prevent carryover between samples.[7]
Experimental Protocols
Protocol 1: General Workflow for NHEX Degradation Study
This protocol outlines a general procedure for conducting a degradation study of NHEX under controlled conditions (e.g., photolysis, hydrolysis).
Materials:
N-Nitrosohexamethyleneimine (NHEX) standard
High-purity water and/or relevant buffer solutions
Degradation apparatus (e.g., UV lamp for photolysis, temperature-controlled water bath for hydrolysis/thermal degradation)
Analytical standards for expected degradation products
LC-MS/MS or GC-MS system
Procedure:
Prepare a stock solution of NHEX in a suitable solvent.
Spike a known concentration of NHEX into the desired matrix (e.g., buffered water).
Expose the sample to the degradation condition (e.g., UV light, heat, specific pH).
Collect aliquots at various time points.
If necessary, quench the degradation reaction.
Prepare the samples for analysis, which may include extraction and concentration steps.
Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining NHEX and the formation of degradation products.
Calculate the degradation kinetics (e.g., rate constant, half-life).
Protocol 2: LC-MS/MS Analysis of ε-Caprolactam and 6-Aminocaproic Acid
This method is adapted from a validated procedure for the simultaneous determination of ε-caprolactam and 6-aminocaproic acid in aqueous samples.[10][11][12]
Instrumentation:
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Electrospray Ionization (ESI) source in positive ion mode
ε-Caprolactam: Optimize based on instrument response (e.g., precursor ion m/z 114.1, product ion m/z 86.1)
6-Aminocaproic Acid: Optimize based on instrument response (e.g., precursor ion m/z 132.1, product ion m/z 114.1)
Internal Standard (e.g., 8-aminocaprylic acid): Optimize based on instrument response.[10]
Sample Preparation:
For aqueous samples from degradation studies, a simple dilution may be sufficient. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
Quantitative Data Summary
While specific kinetic data for N-Nitrosohexamethyleneimine degradation is limited in publicly available literature, the following table provides a summary of typical degradation rates observed for other nitrosamines, which can serve as a reference.
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Nitrosohexamethyleneimine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of N-Nitrosoh...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of N-Nitrosohexamethyleneimine (N-NHEX).
Introduction to N-Nitrosohexamethyleneimine Detection
N-Nitrosohexamethyleneimine (N-NHEX) is a cyclic nitrosamine (B1359907) of significant concern due to its potential carcinogenicity.[1][2] Its detection at trace levels in various matrices, particularly in pharmaceutical products, is crucial for ensuring public safety. The primary analytical techniques for low-level detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for their high sensitivity and selectivity.
This guide will address common challenges and provide practical solutions for enhancing the sensitivity of N-NHEX detection, focusing on sample preparation, chromatographic separation, and mass spectrometric detection.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for detecting low levels of N-Nitrosohexamethyleneimine?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely accepted and sensitive techniques for the trace-level detection of N-NHEX.[3] GC-MS is well-suited for volatile and semi-volatile nitrosamines, while LC-MS/MS is preferred for a broader range of nitrosamines, including those that are less volatile or thermally unstable.[3] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can also provide excellent selectivity and sensitivity.
Q2: What are the key physicochemical properties of N-Nitrosohexamethyleneimine to consider for method development?
A2: N-Nitrosohexamethyleneimine is a cyclic nitrosamine with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[4] It is a yellow, oily liquid with a boiling point of 233°C and is soluble in chloroform (B151607) and methanol (B129727).[2][5] Its relatively low molecular weight and potential for volatility make it amenable to GC-MS analysis. For LC-MS, its polarity will influence the choice of stationary and mobile phases.
Q3: Why is sample preparation critical for sensitive N-NHEX detection?
A3: Sample preparation is a critical step that can significantly impact the accuracy and sensitivity of N-NHEX analysis.[6] Effective sample preparation aims to:
Isolate N-NHEX from the sample matrix.
Concentrate the analyte to detectable levels.
Remove interfering substances that can cause matrix effects and suppress the analyte signal.
Common techniques include Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), and liquid-liquid extraction (LLE).
Q4: What is derivatization, and can it improve N-NHEX detection?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For GC-MS analysis of nitrosamines, derivatization can enhance volatility, improve chromatographic peak shape, and increase mass spectrometric response.[7][8] A common approach involves denitrosation followed by derivatization of the resulting amine.[7][9] This can lead to a significant decrease in detection limits.[7]
Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for nitrosamine analysis?
A5: LODs and LOQs for nitrosamines are highly method- and matrix-dependent. However, modern analytical instrumentation can achieve very low detection limits. For instance, LC-MS/MS methods can achieve LOQs in the low ng/mL range, which can translate to sub-ppm levels in the drug product.[10] GC-MS/MS methods have also demonstrated low ppb-level LODs.[11]
Troubleshooting Guides
GC-MS Analysis of N-Nitrosohexamethyleneimine
Issue
Potential Cause(s)
Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting)
1. Active sites in the GC inlet or column. 2. Incompatible solvent for the analyte. 3. Column degradation.
1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Ensure the injection solvent is compatible with both the analyte and the stationary phase. 3. Condition the column according to the manufacturer's instructions or replace it if necessary.
Low Sensitivity / Poor Signal-to-Noise
1. Sub-optimal injection parameters. 2. Inefficient ionization in the MS source. 3. Matrix suppression. 4. Analyte degradation in the hot injector.
1. Optimize injector temperature and split/splitless parameters. Consider pulsed splitless injection. 2. Clean and tune the MS ion source. 3. Improve sample cleanup to remove matrix components. 4. Lower the injector temperature if thermal degradation is suspected.
Inconsistent Retention Times
1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Column aging.
1. Check and stabilize the carrier gas flow. 2. Perform a leak check of the entire GC system. 3. Equilibrate the column for a sufficient time before analysis.
High Background Noise
1. Contaminated carrier gas or GC system. 2. Column bleed. 3. Contaminated sample or solvent.
1. Use high-purity carrier gas and ensure all gas lines are clean. 2. Use a low-bleed column and ensure the oven temperature does not exceed the column's maximum limit. 3. Run a blank analysis to check for contamination in the solvent and sample preparation steps.
LC-MS/MS Analysis of N-Nitrosohexamethyleneimine
Issue
Potential Cause(s)
Troubleshooting Steps
Low Signal Intensity
1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Sub-optimal MS/MS transition parameters.
1. Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., spray voltage, gas flow, temperature). 2. Enhance sample cleanup or modify chromatographic conditions to separate N-NHEX from co-eluting matrix components. 3. Optimize the collision energy and select the most abundant and specific precursor and product ions for Multiple Reaction Monitoring (MRM).
Poor Chromatographic Resolution
1. Inappropriate column chemistry. 2. Mobile phase composition not optimized. 3. Gradient profile needs adjustment.
1. Screen different stationary phases (e.g., C18, phenyl-hexyl) to find the best selectivity. 2. Adjust the mobile phase composition (e.g., organic modifier, pH, additives) to improve separation. 3. Optimize the gradient slope and time to achieve better resolution.
Carryover
1. Adsorption of the analyte to surfaces in the autosampler or column. 2. Insufficient needle wash.
1. Use a stronger wash solvent in the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Consider using a column with a different stationary phase chemistry.
Inaccurate Quantification
1. Matrix effects (ion enhancement or suppression). 2. Non-linearity of the calibration curve. 3. Instability of the analyte in the sample solution.
1. Use a matrix-matched calibration curve or an isotopically labeled internal standard. 2. Ensure the calibration range is appropriate for the expected sample concentrations. 3. Investigate the stability of N-NHEX in the prepared samples over time and under different storage conditions.
Quantitative Data Summary
The following tables provide representative data for the analysis of nitrosamines, which can be used as a reference for method development and performance evaluation for N-Nitrosohexamethyleneimine.
Table 1: Representative GC-MS/MS Performance for Nitrosamine Analysis
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific sample matrices.
Sample Pre-treatment:
For liquid samples (e.g., dissolved drug product), adjust the pH if necessary.
For solid samples, dissolve a known amount in a suitable solvent (e.g., dichloromethane (B109758) or methanol/water mixture).[12]
SPE Cartridge Conditioning:
Condition a suitable SPE cartridge (e.g., C18 or a specialized polymer-based sorbent) by passing conditioning solvents as recommended by the manufacturer. A typical sequence is methanol followed by water.
Sample Loading:
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
Washing:
Wash the cartridge with a weak solvent to remove interfering matrix components. The wash solvent should be strong enough to elute interferences but weak enough to retain N-NHEX.
Elution:
Elute the retained N-NHEX with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
Concentration and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).
Protocol 2: Derivatization for Enhanced GC-MS Detection
This protocol describes a general procedure for denitrosation followed by derivatization.
Denitrosation:
Treat the sample extract containing N-NHEX with a denitrosating agent, such as hydrobromic acid in acetic acid, to cleave the N-NO bond and form the corresponding secondary amine (hexamethyleneimine).[7]
Neutralization:
Carefully neutralize the reaction mixture.
Derivatization:
React the resulting hexamethyleneimine (B121469) with a derivatizing reagent, such as p-toluenesulfonyl chloride, to form a stable, volatile derivative with good chromatographic properties.[7]
Extraction:
Extract the derivative into an organic solvent suitable for GC-MS analysis (e.g., hexane (B92381) or dichloromethane).
Analysis:
Inject the extract into the GC-MS system for analysis.
Visualizations
Caption: Experimental workflow for N-NHEX analysis using SPE.
Caption: A logical troubleshooting workflow for N-NHEX analysis.
Caption: Signaling pathway for derivatization of N-NHEX.
Storage and stability guidelines for N-Nitrosohexamethyleneimine reference standards
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of N-Nitrosohexamethyleneimine reference standards....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability of N-Nitrosohexamethyleneimine reference standards. Adherence to these guidelines is critical to ensure the accuracy and reliability of experimental results and to maintain laboratory safety.
Q1: What are the immediate signs of degradation of the N-Nitrosohexamethyleneimine reference standard?
A1: N-Nitrosohexamethyleneimine is a yellowish oily liquid. A noticeable change in color, such as darkening, or the appearance of precipitates, may indicate degradation. Any unexpected peaks during analytical runs, particularly those that increase over time, could also signify the presence of degradation products.
Q2: My analytical results are inconsistent when using the N-Nitrosohexamethyleneimine standard. What could be the cause?
A2: Inconsistent results can stem from several factors:
Improper Storage: Exposure to elevated temperatures or light can cause degradation of the standard. Ensure it is stored under the recommended conditions.
Solution Instability: N-Nitrosohexamethyleneimine solutions, particularly in certain solvents, may have limited stability. Prepare fresh solutions for each use or validate the stability of your prepared solutions over the intended period of use.
Contamination: Cross-contamination of the standard or solvent can lead to erroneous results. Use clean, dedicated glassware and high-purity solvents.
Inaccurate Preparation: Ensure accurate weighing and dilution of the standard to achieve the correct concentration.
Q3: I suspect my N-Nitrosohexamethyleneimine reference standard has been exposed to room temperature for an extended period. Can I still use it?
A3: It is strongly recommended to use a fresh, properly stored standard. N-nitrosamines can undergo thermal degradation. If using the potentially compromised standard is unavoidable, it should be requalified against a new, certified reference standard to verify its purity and concentration before use.
Q4: What are the primary safety concerns when working with N-Nitrosohexamethyleneimine?
A4: N-Nitrosohexamethyleneimine is classified as a suspected carcinogen.[1] Therefore, it is crucial to handle this compound with extreme care in a designated area, such as a chemical fume hood, to minimize exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat, must be worn at all times.
Q5: How should I dispose of waste containing N-Nitrosohexamethyleneimine?
A5: All waste materials contaminated with N-Nitrosohexamethyleneimine, including unused solutions, contaminated vials, and PPE, must be disposed of as hazardous waste according to your institution's and local regulations for carcinogenic materials.
Storage and Stability Guidelines
Proper storage is paramount to maintaining the integrity of the N-Nitrosohexamethyleneimine reference standard. The following table summarizes the recommended storage conditions based on available data and general guidelines for nitrosamines.
To prevent contamination and exposure to air and moisture.
Form
Neat (undiluted)
Solutions may have lower stability and should be prepared fresh.
Note: The shelf life of the reference standard is determined by the manufacturer and should be strictly adhered to. Long-term stability data for N-Nitrosohexamethyleneimine is not extensively published; therefore, it is crucial to follow the supplier's expiration date.
Experimental Protocols
Preparation of Stock Standard Solution (Example)
This protocol provides a general procedure for preparing a stock solution of N-Nitrosohexamethyleneimine. Users should adapt this protocol based on their specific experimental needs and perform appropriate validation.
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
Work in a designated fume hood.
Allow the N-Nitrosohexamethyleneimine reference standard vial to equilibrate to room temperature before opening to prevent condensation.
Accurately weigh the required amount of the standard into a clean, dry weighing boat.
Transfer the weighed standard to a volumetric flask of the desired volume.
Rinse the weighing boat with the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
Add the solvent to the volumetric flask, filling it to approximately half of its volume.
Gently swirl the flask to dissolve the standard completely.
Once dissolved, add the solvent to the mark.
Cap the flask and invert it several times to ensure homogeneity.
Transfer the solution to an amber glass vial for storage.
Clearly label the vial with the compound name, concentration, solvent, preparation date, and user's name.
Store the prepared solution under the recommended conditions (e.g., 2°C to 8°C, protected from light). It is highly recommended to prepare fresh solutions for use. If stored, the stability of the solution should be validated.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and storing N-Nitrosohexamethyleneimine reference standards.
Caption: Workflow for receiving, storing, and preparing N-Nitrosohexamethyleneimine reference standard solutions.
Caption: Decision tree for assessing the usability of an N-Nitrosohexamethyleneimine reference standard.
A Comparative Analysis of the Carcinogenic Profiles of N-Nitrosohexamethyleneimine and N-Nitrosodimethylamine (NDMA)
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the carcinogenic properties of two nitrosamine (B1359907) compounds: N-Nitrosohexamethyleneimine (NHEX) and N...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic properties of two nitrosamine (B1359907) compounds: N-Nitrosohexamethyleneimine (NHEX) and N-nitrosodimethylamine (NDMA). The information presented is based on experimental data from animal studies to assist researchers in understanding their relative carcinogenic potential and mechanisms of action.
Executive Summary
Both N-Nitrosohexamethyleneimine and N-nitrosodimethylamine are potent carcinogens in experimental animals, primarily in rodents. However, they exhibit distinct differences in their target organ specificity. NDMA is a well-established hepatocarcinogen, frequently inducing liver tumors. In contrast, NHEX demonstrates a broader range of target organs, with a notable predilection for the upper digestive and respiratory tracts, including the esophagus and nasal cavity. The International Agency for Research on Cancer (IARC) has classified NDMA as "probably carcinogenic to humans" (Group 2A), while NHEX is considered a carcinogen based on animal data.
Quantitative Carcinogenicity Data
The following table summarizes the tumor incidence in male F344 rats administered either N-Nitrosohexamethyleneimine or NDMA in their drinking water, based on studies conducted by Lijinsky and colleagues. These studies provide a basis for comparing the carcinogenic potency and target organ specificity of the two compounds under similar experimental conditions.
A representative experimental protocol for a chronic carcinogenicity study of nitrosamines in rats, based on the methodologies frequently employed by Lijinsky and others, is outlined below.
Objective: To assess the carcinogenic potential of N-nitroso compounds when administered orally to rats over a prolonged period.
Animal Model:
Species: Rat
Strain: Fischer 344 (F344)
Sex: Male and/or Female
Age at start of study: 6-8 weeks
Number of animals: Typically 20-30 animals per group to ensure statistical power.
Test Substance Administration:
Route of Administration: Oral, via drinking water.
Preparation: The nitrosamine compound is dissolved in the drinking water to achieve the desired concentration. Solutions are freshly prepared weekly.
Dosing Regimen: The test substance is administered continuously in the drinking water for the duration of the study (typically up to 2 years, or until the animals become moribund).
Dose Levels: A minimum of two dose levels (low and high) and a control group receiving untreated drinking water are used. Dose selection is based on preliminary toxicity studies to establish a maximum tolerated dose (MTD).
Observations and Endpoints:
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly.
Necropsy: All animals that die or are euthanized are subjected to a complete necropsy.
Histopathology: All major organs and any gross lesions are collected, preserved in 10% neutral buffered formalin, and processed for histopathological examination.
Data Analysis:
Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).
The time to tumor onset (latency) is also analyzed.
A representative workflow for a chronic carcinogenicity study of nitrosamines in rats.
Signaling Pathways in Carcinogenesis
The carcinogenicity of both N-Nitrosohexamethyleneimine and NDMA is contingent upon their metabolic activation to reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer. This activation is primarily mediated by cytochrome P450 (CYP) enzymes.
Metabolic activation of NHEX and NDMA leading to DNA damage and cancer initiation.
The initial and rate-limiting step in the metabolic activation of both NHEX and NDMA is the enzymatic α-hydroxylation, catalyzed by CYP enzymes. This process involves the addition of a hydroxyl group to the carbon atom adjacent to the N-nitroso group. The resulting α-hydroxynitrosamines are highly unstable and spontaneously decompose to form highly reactive alkyldiazonium ions. These ions are potent electrophiles that can covalently bind to nucleophilic sites in DNA, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can ultimately lead to the initiation of cancer. The differences in the target organ specificity between NHEX and NDMA are likely due to variations in the tissue-specific expression and activity of the CYP enzymes responsible for their activation, as well as differences in the distribution and subsequent reactivity of the resulting diazonium ions.
A Comparative Guide to the Metabolism of Cyclic Nitrosamines in Rats
The metabolism of cyclic nitrosamines, a class of potent carcinogens, is a critical area of research for toxicologists and drug development professionals. Understanding the metabolic pathways and the factors that influen...
Author: BenchChem Technical Support Team. Date: December 2025
The metabolism of cyclic nitrosamines, a class of potent carcinogens, is a critical area of research for toxicologists and drug development professionals. Understanding the metabolic pathways and the factors that influence them is essential for assessing the carcinogenic risk of these compounds. This guide provides a comparative overview of the metabolism of two key cyclic nitrosamines, N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP), in rats, supported by experimental data and detailed methodologies.
N-nitrosopyrrolidine (NPYR) and N-nitrosopiperidine (NPIP) are structurally similar cyclic nitrosamines that exhibit distinct carcinogenic profiles in rats. NPIP is a potent esophageal and nasal carcinogen, while NPYR primarily induces liver tumors and is only weakly carcinogenic in the nose.[1][2][3] This difference in organ-specific carcinogenicity is largely attributed to variations in their metabolic activation in different tissues.[1][2][3]
The primary metabolic activation pathway for these nitrosamines is cytochrome P450 (P450)-catalyzed α-hydroxylation.[1][2] This process is considered the key step leading to the formation of DNA-reactive electrophiles that can initiate carcinogenesis.[4]
Comparative Metabolic Pathways
The metabolic pathways of NPYR and NPIP in rats, primarily occurring in the liver, involve α-hydroxylation as the initial and rate-limiting step.
N-Nitrosopyrrolidine (NPYR) Metabolism
The metabolism of NPYR is initiated by α-hydroxylation, leading to the formation of an unstable α-hydroxy-N-nitrosopyrrolidine. This intermediate spontaneously opens to form 4-hydroxybutanal.[5][6] Further metabolism of 4-hydroxybutanal can lead to various products. One identified product of NPYR metabolism by rat liver microsomes is 2-hydroxytetrahydrofuran (B17549).[7] In the presence of postmicrosomal supernatant enzymes, this intermediate is rapidly converted to 1,4-butanediol (B3395766) or γ-hydroxybutyrate, which can then enter general cellular metabolism, ultimately leading to the production of CO2.[7]
dot
Caption: Metabolic pathway of N-nitrosopyrrolidine (NPYR) in rats.
N-Nitrosopiperidine (NPIP) Metabolism
Similar to NPYR, the metabolism of NPIP is initiated by α-hydroxylation, which is the key activation pathway. This leads to the formation of 2-hydroxytetrahydro-2H-pyran (2-OH-THP).[1][3] The subsequent steps in the metabolic cascade of NPIP are less detailed in the provided search results but are presumed to follow a similar pattern of generating reactive intermediates that can interact with cellular macromolecules.
Quantitative Comparison of Metabolism
The tissue-specific differences in the metabolism of NPYR and NPIP are evident from the kinetic parameters of their α-hydroxylation in various rat tissues.
Table 1: Kinetic Parameters for the α-Hydroxylation of NPIP and NPYR in Rat Tissues
Data presented as mean ± standard deviation where available. A dash (-) indicates data not specified in the source.
These data highlight that rat esophageal microsomes activate NPIP much more efficiently than NPYR, which is consistent with NPIP's potent esophageal carcinogenicity.[1][3] In contrast, liver microsomes metabolize both NPIP and NPYR with similar efficiencies.[1][3] Furthermore, nasal microsomes show a clear preference for activating NPIP over NPYR, as indicated by the significantly lower Km values and higher catalytic efficiencies for NPIP α-hydroxylation.[2][8]
The cytochrome P450 isoenzyme 2A3 (P450 2A3) has been identified as a key player in the preferential activation of NPIP in the esophagus and nasal mucosa.[1][2][3][8]
Experimental Protocols
The following provides a generalized methodology based on the cited studies for investigating the comparative metabolism of cyclic nitrosamines in rats.
dot
Caption: Generalized experimental workflow for studying nitrosamine metabolism.
Animal Models
Species: Male F344 or Sprague-Dawley rats are commonly used.[1][3][9][10]
Housing: Animals are typically housed under controlled conditions of temperature, humidity, and light-dark cycles, with free access to food and water.
Microsome Preparation
Tissue Harvesting: Rats are euthanized, and target tissues (e.g., liver, esophagus, nasal mucosa) are excised and placed in ice-cold buffer.
Homogenization: Tissues are minced and homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed ultracentrifugation to pellet the microsomes.
Resuspension and Storage: The microsomal pellet is resuspended in a storage buffer and can be stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., Bradford assay).
In Vitro Metabolism Assay
Incubation Mixture: The reaction mixture typically contains:
Microsomal protein
Radiolabeled nitrosamine (e.g., [3,4-³H]NPIP or [3,4-³H]NPYR)
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer.
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., up to 60 minutes).
Termination: The reaction is stopped by the addition of a quenching agent (e.g., cold acetonitrile).
Metabolite Analysis
Extraction: The metabolites are extracted from the incubation mixture.
Chromatography: The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a radioflow detector.[1][3][11] The major α-hydroxylation products, 2-hydroxytetrahydro-2H-pyran (2-OH-THP) for NPIP and 2-hydroxytetrahydrofuran (2-OH-THF) for NPYR, are monitored.[1][3]
Conclusion
The comparative metabolism of NPYR and NPIP in rats demonstrates a clear link between tissue-specific metabolic activation and organ-specific carcinogenicity. While both are metabolized via α-hydroxylation, the efficiency of this process varies significantly between tissues. The preferential activation of NPIP in the esophagus and nasal mucosa by enzymes such as P450 2A3 provides a strong biochemical basis for its carcinogenic profile. These findings underscore the importance of considering tissue-specific metabolism in the risk assessment of cyclic nitrosamines. Further research into the downstream metabolic pathways and the resulting DNA adducts will provide a more complete understanding of their mechanisms of carcinogenesis.
A Comparative Toxicological Analysis: N-Nitrosohexamethyleneimine vs. N-Nitrosopyrrolidine
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the toxicological profiles of two cyclic nitrosamines: N-Nitrosohexamethyleneimine (NHEX) and N-nitrosopyrrolid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two cyclic nitrosamines: N-Nitrosohexamethyleneimine (NHEX) and N-nitrosopyrrolidine (NPYR). Both compounds are recognized as potent carcinogens and genotoxins, necessitating a thorough understanding of their distinct toxicological properties for risk assessment and in drug development safety studies. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes metabolic pathways to facilitate a clear and objective comparison.
Executive Summary
N-Nitrosohexamethyleneimine and N-nitrosopyrrolidine are structurally related nitrosamines that exhibit significant toxicological effects, primarily driven by their metabolic activation to reactive electrophilic species that can damage DNA. While both are potent carcinogens, they display differences in their target organ specificity and carcinogenic potency. NHEX has been shown to induce a broader range of tumors, particularly in the respiratory tract and esophagus, whereas NPYR is a potent hepatocarcinogen. Their genotoxic profiles also show variations in potency in different assay systems.
Data Presentation: Quantitative Toxicological Data
The following tables summarize key quantitative data from carcinogenicity and genotoxicity studies for NHEX and NPYR.
Table 1: Comparative Carcinogenicity Data
Parameter
N-Nitrosohexamethyleneimine (NHEX)
N-Nitrosopyrrolidine (NPYR)
Reference
Species/Strain
Rat (F344)
Rat (F344)
Route of Administration
Drinking Water
Drinking Water
Dose
0.9 mM solution
0.9 mM solution
Duration of Treatment
28 weeks
50 weeks
Primary Target Organs & Tumor Incidence
Esophagus (tumors in most animals), Liver (angiosarcomas, some hepatocellular carcinomas)
Liver (hepatocellular carcinomas in almost all animals)
Liver (hepatocellular neoplasms, dose-dependent, males more affected)
,
Table 2: Comparative Genotoxicity Data
Assay
N-Nitrosohexamethyleneimine (NHEX)
N-Nitrosopyrrolidine (NPYR)
Reference
Ames Test (Bacterial Reverse Mutation Assay)
Positive with metabolic activation. Induces base-pair substitution mutations in Salmonella typhimurium and reverse mutations in Escherichia coli.
Positive with metabolic activation. Mutagenic towards Escherichia coli and Salmonella typhimurium.
In Vitro Mammalian Cell Mutation Assay
Positive in Chinese hamster V79 cells (6-thioguanine and ouabain (B1677812) resistance) with rat hepatocyte-mediated activation.
Not specified in the provided results.
In Vivo Micronucleus Assay
Data not readily available in a quantitative format.
Positive in rat liver (repeated dose liver micronucleus assay). A significant increase in micronucleated hepatocytes was observed at doses of 25, 50, and 100 mg/kg/day. The bone marrow micronucleus assay was negative.
,
In Vivo DNA Binding
Covalently binds to RNA and DNA in rat liver.
Forms DNA adducts in rodents.
,
Other Genotoxicity Data
Induces X-linked recessive lethal mutations in Drosophila melanogaster.
Can be photo-activated by UVA irradiation to a directly mutagenic form without metabolic activation.
,
Experimental Protocols
Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of experimental findings.
Enhanced Ames Test for N-Nitrosamines
The bacterial reverse mutation assay, or Ames test, is a widely used primary screen for mutagenic potential. For nitrosamines, enhanced testing conditions are recommended to improve sensitivity.,
1. Tester Strains: A panel of bacterial strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA (pKM101)), should be used to detect different types of mutations.
2. Metabolic Activation: The assay should be conducted both with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, it is recommended to use S9 fractions from the livers of rodents (rat and hamster) pre-treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). A higher concentration of S9 (e.g., 30%) is often recommended.
3. Assay Procedure (Pre-incubation Method):
A mixture of the test compound, the bacterial tester strain, and the S9 mix (or buffer for tests without metabolic activation) is pre-incubated at 37°C for a specified time (e.g., 30 minutes).
The entire mixture is poured onto minimal glucose agar plates.
Plates are incubated at 37°C for 48-72 hours.
The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vivo Rodent Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.
1. Animal Model: Typically, mice or rats of a specific strain, age, and sex are used.
2. Administration of Test Substance: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at three or more dose levels. A vehicle control and a positive control group are also included.
3. Sample Collection and Preparation:
Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).
For bone marrow, cells are flushed from the femur or tibia, and smears are prepared on microscope slides.
For peripheral blood, smears are made directly from a blood sample.
Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature red blood cells) from normochromatic erythrocytes (NCEs; mature red blood cells) and allows for the visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).
4. Analysis:
A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.
The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity to the bone marrow.
Rodent Carcinogenicity Bioassay
These long-term studies are the gold standard for assessing the carcinogenic potential of a chemical.
1. Animal Model: Two rodent species (typically rats and mice) of both sexes are used.
2. Dose Selection and Administration:
Dose levels are determined based on preliminary toxicity studies, with the highest dose being the maximum tolerated dose (MTD). At least two lower dose levels are also included.
The test substance is administered to the animals for the majority of their lifespan (e.g., 18-24 months for mice, 24-30 months for rats), typically in the diet or drinking water.
3. Observations and Examinations:
Animals are monitored daily for clinical signs of toxicity.
Body weight and food/water consumption are recorded regularly.
At the end of the study, all animals are subjected to a complete necropsy.
All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for histopathological evaluation.
4. Data Analysis: The incidence of tumors in each treatment group is compared to that in the control group using appropriate statistical methods. A statistically significant increase in the incidence of benign or malignant tumors in any organ is considered evidence of carcinogenicity.
Mandatory Visualizations
The following diagrams illustrate the metabolic activation pathways of N-Nitrosohexamethyleneimine and N-nitrosopyrrolidine.
Caption: Metabolic activation pathway of N-Nitrosohexamethyleneimine.
Caption: Metabolic activation pathway of N-Nitrosopyrrolidine.
Conclusion
Both N-Nitrosohexamethyleneimine and N-nitrosopyrrolidine are potent genotoxic carcinogens that require metabolic activation to exert their toxic effects. Key toxicological differences lie in their carcinogenic potency and target organ specificity. NHEX demonstrates a broader tumorigenic profile, affecting the respiratory and upper digestive tracts, in addition to the liver. In contrast, NPYR is a potent hepatocarcinogen. These differences are likely attributable to variations in their metabolic activation and detoxification pathways, as well as the stability and reactivity of their ultimate carcinogenic metabolites. A thorough understanding of these differences, supported by robust experimental data and standardized protocols, is essential for accurate risk assessment and the development of safe pharmaceuticals.
Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of N-Nitrosohexamethyleneimine Quantification Methods
For Immediate Release The escalating concern over nitrosamine (B1359907) impurities in pharmaceutical products has intensified the need for robust and reliable analytical methods for their detection and quantification. N...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
The escalating concern over nitrosamine (B1359907) impurities in pharmaceutical products has intensified the need for robust and reliable analytical methods for their detection and quantification. N-Nitrosohexamethyleneimine, a potent carcinogen, demands highly sensitive and validated analytical procedures to ensure patient safety and regulatory compliance. This guide provides a comprehensive comparison of the predominant analytical techniques for N-Nitrosohexamethyleneimine quantification, offering researchers, scientists, and drug development professionals a critical resource for method selection and validation.
The primary analytical workhorses for the trace-level quantification of N-nitrosamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a less common alternative due to its limited sensitivity, which is often insufficient to meet the stringent regulatory limits set by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]
Performance Comparison of Analytical Methods
The choice of analytical technique is a critical decision driven by factors such as the required sensitivity, the nature of the sample matrix, and the specific properties of the nitrosamine.[1] The following table summarizes the key performance characteristics of the most widely used methods for nitrosamine analysis.
Feature
LC-MS/MS
GC-MS/MS
HPLC-UV
Applicability
Broad range, including non-volatile and thermally unstable nitrosamines.[1][2]
Ideal for volatile and semi-volatile nitrosamines.[4][5]
Limited to compounds with a chromophore; less suitable for trace analysis.[1]
Detailed and validated experimental protocols are the bedrock of reliable analytical data. Below are representative methodologies for LC-MS/MS and GC-MS/MS techniques.
LC-MS/MS Method for N-Nitrosamines
This method is suitable for a broad range of nitrosamines, including those that are non-volatile.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
Weigh 100-500 mg of the sample into a centrifuge tube.
Dissolve the sample in a known volume (e.g., 8 mL) of 1 M sodium hydroxide (B78521) solution.
Add an internal standard solution.
Add a known volume (e.g., 2 mL) of dichloromethane.
Vortex vigorously for 5-10 minutes to facilitate extraction.
Centrifuge to separate the layers.
Carefully transfer the organic (bottom) layer to a GC vial.[5]
2. Chromatographic and MS Conditions
LC System: UPLC or HPLC system capable of binary gradients.[1]
Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl.[12]
Gradient: A typical gradient starts at a low percentage of Mobile Phase B, ramping up to elute the nitrosamines, followed by a column wash and re-equilibration.[1]
Mass Spectrometer: Triple quadrupole mass spectrometer (LC-MS/MS).
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for small, volatile nitrosamines.[1]
Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.[13]
GC-MS/MS Method for Volatile N-Nitrosamines
This method is particularly effective for the analysis of volatile nitrosamines.[4]
To further elucidate the analytical process, the following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS/MS based methods for N-nitrosamine analysis.
Caption: A diagram illustrating the LC-MS/MS analytical workflow.
Caption: A diagram illustrating the GC-MS/MS analytical workflow.
A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS Methods for N-Nitrosohexamethyleneimine Analysis
For researchers, scientists, and drug development professionals tasked with the detection and quantification of N-Nitrosohexamethyleneimine (N-HEX), a potential mutagenic impurity, the selection of an appropriate analyti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals tasked with the detection and quantification of N-Nitrosohexamethyleneimine (N-HEX), a potential mutagenic impurity, the selection of an appropriate analytical methodology is critical. The two most prominent techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.
N-Nitrosohexamethyleneimine belongs to the nitrosamine (B1359907) class of compounds, which are recognized as "probable human carcinogens," necessitating their stringent control in pharmaceutical products.[1] Both LC-MS and GC-MS offer the high sensitivity and selectivity required for trace-level analysis of these impurities.[2] However, the choice between them depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific analytical requirements such as sensitivity and throughput.
Performance Comparison: LC-MS vs. GC-MS for N-Nitrosohexamethyleneimine
The selection between LC-MS and GC-MS for N-HEX analysis involves a trade-off between sensitivity, applicability to a broader range of compounds, and susceptibility to matrix effects. LC-MS is generally applicable to a wider range of nitrosamines, including those that are non-volatile or thermally labile.[3] Conversely, GC-MS is well-suited for volatile and thermally stable compounds.[3]
Parameter
LC-MS/MS
GC-MS/MS
Applicability
Broad, including non-volatile and thermally labile nitrosamines.[3]
Primarily for volatile and thermally stable nitrosamines.[3]
Sensitivity
High sensitivity, often reaching parts-per-billion (ppb) or parts-per-trillion (ppt) levels.[3][4]
Highly sensitive for volatile compounds, with detection limits in the low ppb range.[3][5]
Selectivity
High selectivity, particularly with tandem mass spectrometry (MS/MS) to minimize matrix interference.[3]
Excellent selectivity, especially in Multiple Reaction Monitoring (MRM) mode.[3]
Sample Preparation
Often simpler, typically involving dissolution and filtration.[3]
May require derivatization for less volatile compounds and can be more complex.[3]
Matrix Effects
Can be prone to ion suppression or enhancement from co-eluting matrix components.[3]
Generally less susceptible to matrix effects compared to LC-MS.[3]
Instrumentation
Tandem quadrupole mass spectrometers are commonly used.[6]
Triple quadrupole mass spectrometers are frequently employed for enhanced selectivity and sensitivity.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate and reliable quantification of N-Nitrosohexamethyleneimine. Below are representative methodologies for both LC-MS and GC-MS analysis.
A typical LC-MS method for the analysis of N-HEX involves separation using reverse-phase chromatography followed by detection with a tandem mass spectrometer.
Sample Preparation:
Accurately weigh approximately 250 mg of the sample (Active Pharmaceutical Ingredient or ground tablets) into a 15 mL centrifuge tube.[6]
Add a suitable volume of an internal standard solution.[6]
Add 5.0 mL of a suitable solvent (e.g., methanol) and sonicate for 5 minutes.[6][8]
For solid dosage forms, add an appropriate volume of water and sonicate for another 5 minutes.[6]
Centrifuge the sample at approximately 3000 xg for 5 minutes.[6]
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[6][8]
LC-MS/MS Conditions:
Parameter
Specification
LC System
UHPLC system
Column
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Triple Quadrupole with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mode
Positive
Detection Mode
Multiple Reaction Monitoring (MRM)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like N-Nitrosohexamethyleneimine.
Sample Preparation:
For samples soluble in organic solvents, disperse 500 to 1,000 mg of the sample in 5.0 mL of dichloromethane (B109758) (MeCl2).[7]
For water-soluble samples, disperse 200 to 1,000 mg of the sample in 8.0 mL of a 1 M NaOH solution, followed by liquid-liquid extraction with 2.0 mL of MeCl2.[7]
Filter the organic fraction through a 0.2 µm PTFE syringe filter into a GC vial for analysis.[7]
Deuterated nitrosamine internal standards are typically used for quantification.[7]
GC-MS/MS Conditions:
Parameter
Specification
GC System
Gas Chromatograph with a Triple Quadrupole Mass Spectrometer
Structure-Activity Relationship of N-Nitrosohexamethyleneimine and Related Cyclic Nitrosamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-Nitrosohexamethyleneimine and related cyclic N-nitrosamines, fo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-Nitrosohexamethyleneimine and related cyclic N-nitrosamines, focusing on their carcinogenic and mutagenic properties. The information is compiled from robust experimental data to facilitate objective comparison and support further research and drug development safety assessments.
Comparative Carcinogenic Potency
The carcinogenic potency of N-nitrosamines is significantly influenced by their chemical structure, particularly the nature of the alkyl groups attached to the nitroso moiety. For cyclic nitrosamines, the ring size plays a crucial role in determining their carcinogenic potential. The following table summarizes the tumorigenic dose 50 (TD50) values for N-Nitrosohexamethyleneimine and its analogs with smaller and larger ring structures in rats. A lower TD50 value indicates a higher carcinogenic potency.
The carcinogenic potency of these cyclic nitrosamines does not follow a simple linear relationship with ring size.
N-Nitrosohexamethyleneimine (7-membered ring) exhibits the highest carcinogenic potency (lowest TD50) among the listed compounds with available TD50 values.
N-Nitrosopyrrolidine (5-membered ring) is more potent than N-Nitrosopiperidine (6-membered ring).
Metabolic Activation and Detoxification Pathways
The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues. The key initial step is the enzymatic hydroxylation at the α-carbon atom adjacent to the nitroso group.
Caption: Metabolic pathways of N-Nitrosohexamethyleneimine.
This metabolic activation leads to the formation of an unstable α-hydroxy nitrosamine (B1359907), which spontaneously opens to form a highly reactive alkyldiazonium ion. This electrophilic species can then alkylate DNA, forming DNA adducts that, if not repaired, can lead to mutations and the initiation of cancer.
Concurrently, detoxification pathways exist, including hydroxylation at the β- and γ-carbons of the ring. These hydroxylated metabolites are generally more stable and can be excreted, representing a detoxification route. The balance between metabolic activation and detoxification significantly influences the overall carcinogenic potency of a given nitrosamine.
This protocol outlines the general procedure for a long-term carcinogenicity bioassay in rodents, based on guidelines from the National Toxicology Program and the FDA.
Caption: Workflow for a rodent carcinogenicity bioassay.
1. Test Animals:
Species and Strain: Typically, two rodent species are used, with the Fischer 344 rat being a common choice for nitrosamine studies.
Source: Animals should be obtained from a single, reputable supplier.
Age and Weight: Dosing is typically initiated in young adult animals (e.g., 6-8 weeks old).
Group Size: A minimum of 50 animals per sex per dose group is recommended[4].
2. Experimental Design:
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should be the maximum tolerated dose (MTD), determined from subchronic toxicity studies[4].
Route of Administration: The route should mimic potential human exposure, often via drinking water or gavage for nitrosamines.
Duration: The study duration is typically a major portion of the animal's lifespan (e.g., 24 months for rats)[4][5].
3. Observations:
Clinical Signs: Animals are observed daily for signs of toxicity.
Body Weight: Body weights are recorded weekly for the first 13 weeks and monthly thereafter.
Food/Water Consumption: Monitored to assess compound intake.
4. Pathology:
Necropsy: A complete gross necropsy is performed on all animals.
Histopathology: A comprehensive histopathological examination of all organs and tissues is conducted by a qualified pathologist.
5. Data Analysis:
Tumor incidence data is statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
The TD50 value is calculated from the dose-response data.
Enhanced Bacterial Reverse Mutation Assay (Ames Test) for N-Nitrosamines
The standard Ames test (OECD 471) can have reduced sensitivity for some N-nitrosamines. Therefore, enhanced conditions are recommended.
Caption: Workflow for an enhanced Ames test for nitrosamines.
1. Materials:
Bacterial Strains: A panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA (pKM101)) tester strains should be included[6].
Metabolic Activation System: A post-mitochondrial fraction (S9) from the livers of rodents pre-treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). For nitrosamines, a higher concentration (30%) of hamster liver S9 is often more sensitive than the standard 10% rat liver S9[6][7].
Media and Reagents: Minimal glucose agar plates, top agar, and necessary cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate).
2. Procedure:
Assay Type: The pre-incubation method is recommended over the plate incorporation method[6][8].
Pre-incubation: The test compound, bacterial culture, and S9 mix (or buffer for assays without metabolic activation) are incubated together at 37°C for a recommended time of 30 minutes[6][8].
Plating: After pre-incubation, molten top agar is added, and the mixture is poured onto the surface of a minimal glucose agar plate.
Incubation: Plates are incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies per plate is counted. A positive result is indicated by a dose-related increase in revertant colonies that is statistically significant and/or reproducible.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolism of nitrosamines using liver microsomes.
1. Materials:
Liver Microsomes: Pooled liver microsomes from the species of interest (e.g., rat, human).
Cofactors: An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is essential for CYP450 activity.
Test Compound: The nitrosamine of interest dissolved in a suitable solvent.
2. Procedure:
Incubation Mixture Preparation: In a microcentrifuge tube, combine the buffer, MgCl2, liver microsomes, and the test compound.
Pre-warming: Pre-incubate the mixture at 37°C for a few minutes.
Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 0, 15, 30, 60 minutes).
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol), which also precipitates the proteins.
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a suitable analytical method, such as LC-MS/MS.
3. Data Analysis:
The rate of metabolism can be determined by plotting the concentration of the parent compound against time.
Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be calculated from incubations with varying substrate concentrations[9].
This guide provides a foundational understanding of the structure-activity relationships of N-Nitrosohexamethyleneimine and related compounds, supported by quantitative data and detailed experimental methodologies. This information is intended to aid researchers in the ongoing assessment of the risks associated with these potent carcinogens.
Comparative Analysis of N-Nitrosohexamethyleneimine-Induced Tumor Types: A Guide for Researchers
For Immediate Publication This guide provides a comprehensive comparative analysis of the tumor types induced by the chemical carcinogen N-Nitrosohexamethyleneimine (NHEX). Intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
This guide provides a comprehensive comparative analysis of the tumor types induced by the chemical carcinogen N-Nitrosohexamethyleneimine (NHEX). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the carcinogenic effects of NHEX across various animal models, offering insights into its organ-specific tumorigenicity and the molecular pathways potentially involved.
Executive Summary
N-Nitrosohexamethyleneimine, a potent genotoxic agent, has been demonstrated to induce a range of tumors in multiple species, with significant variations observed based on the animal model, strain, and sex. The primary target organs for NHEX-induced carcinogenesis are the upper alimentary tract (oropharynx, esophagus, and squamous stomach) and the liver. However, tumors of the lungs, hepatic bile ducts, glandular stomach, and lymphomas have also been reported, often with a predilection for specific strains. This guide presents a detailed comparison of tumor incidence and types, outlines the experimental protocols used in key studies, and explores the underlying molecular mechanisms of NHEX carcinogenicity.
Data Presentation: Comparative Tumor Incidence
The following tables summarize the quantitative data from key carcinogenicity studies of N-Nitrosohexamethyleneimine, providing a comparative overview of tumor incidence in different animal models and strains.
Table 1: Comparative Tumor Incidence in Mice Strains Treated with N-Nitrosohexamethyleneimine
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following sections outline the general protocols employed in the cited carcinogenicity studies of NHEX.
General Carcinogenesis Bioassay in Rodents
This protocol provides a general framework for assessing the carcinogenicity of NHEX in mice and rats, based on the methodologies reported by Goodall and Lijinsky (1984) and Lijinsky and Reuber (1981).[1][3]
1. Animal Models:
Species and Strain: Inbred mouse strains (e.g., NZB, NZC, NZO, NZY) or rat strains (e.g., F344, MRC Wistar) are commonly used.
Sex: Both male and female animals are typically included to assess sex-specific differences in susceptibility.
Age: Animals are generally started on treatment at a young age (e.g., 50 days for mice).
2. Carcinogen Administration:
Route of Administration: The most common route for NHEX administration is via drinking water. Oral gavage and subcutaneous injections have also been used.
Dosage and Duration:
Drinking Water: A solution of NHEX (e.g., 1.56 mM or 200 mg/liter) is provided as the sole source of drinking water for a specified period (e.g., 8 weeks).[1]
Gavage: A specific dose of NHEX is administered directly into the stomach using a gavage needle at regular intervals (e.g., twice a week for 30 weeks).
Subcutaneous Injection: NHEX is injected under the skin, typically once a week for the duration of the animal's lifespan.
Control Group: An untreated control group receiving the vehicle (e.g., untreated drinking water) is maintained under identical conditions.
3. Observation and Data Collection:
Animal Health: Animals are monitored daily for clinical signs of toxicity and tumor development.
Body Weight: Body weights are recorded regularly.
Survival: The time to death is recorded for each animal.
Necropsy: A complete necropsy is performed on all animals at the time of death or at the termination of the study.
Histopathology: All major organs and any visible lesions are collected, fixed in formalin, and processed for histological examination to identify and classify tumor types.
4. Data Analysis:
Tumor Incidence: The percentage of animals in each group with a specific tumor type is calculated.
Statistical Analysis: Statistical tests (e.g., Fisher's exact test) are used to compare tumor incidences between treated and control groups.
Signaling Pathways and Experimental Workflows
The carcinogenic activity of N-Nitroso compounds like NHEX is initiated by their metabolic activation to electrophilic intermediates that form covalent adducts with DNA. This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.
Metabolic Activation of N-Nitrosohexamethyleneimine
The primary mechanism of NHEX-induced carcinogenesis involves its metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues. This process, known as α-hydroxylation, is a critical step in the formation of the ultimate carcinogenic species.
Metabolic activation of NHEX leading to DNA adduct formation and tumor initiation.
Experimental Workflow for Carcinogenicity Bioassay
The following diagram illustrates a typical experimental workflow for a long-term carcinogenicity bioassay of NHEX in rodents.
A standard workflow for conducting a carcinogenicity bioassay of NHEX.
Potential Downstream Signaling Pathways
While the initial DNA damage is a critical event, the subsequent development of tumors involves the dysregulation of various cellular signaling pathways. Based on studies of other N-nitroso compounds, the following pathways are likely to be affected by NHEX-induced DNA damage:
DNA Damage Response (DDR) and Repair Pathways: The formation of DNA adducts activates the DDR machinery, including pathways involving ATM, ATR, and p53. Inefficient or error-prone repair can lead to the fixation of mutations.
Cell Cycle Control: Damage to genes regulating the cell cycle, such as p53 and cyclin-dependent kinases (CDKs), can lead to uncontrolled cell proliferation.
Apoptosis: Mutations in pro-apoptotic genes (e.g., Bax) or anti-apoptotic genes (e.g., Bcl-2) can allow cells with damaged DNA to evade programmed cell death.
Inflammatory Signaling: Chronic inflammation induced by tissue damage from NHEX exposure can promote tumor growth. Pathways involving NF-κB and inflammatory cytokines may be activated.
Oxidative Stress Response: The metabolism of NHEX can generate reactive oxygen species (ROS), leading to oxidative stress and the activation of pathways such as the Nrf2-ARE pathway.
The following diagram illustrates the logical relationship between NHEX exposure and the activation of these key signaling pathways.
Potential signaling pathways involved in NHEX-induced tumorigenesis.
Conclusion
The experimental data clearly demonstrate that N-Nitrosohexamethyleneimine is a potent carcinogen in multiple animal species, with a pronounced tropism for the upper digestive tract and liver. The significant variability in tumor response across different strains and sexes underscores the importance of genetic background in susceptibility to NHEX-induced cancer. The primary mechanism of action involves metabolic activation to a DNA-reactive electrophile, leading to genotoxicity. Further research is warranted to fully elucidate the specific downstream signaling pathways that are dysregulated following NHEX exposure and to translate these findings into a better understanding of human cancer risk. This guide serves as a valuable resource for researchers in the fields of toxicology, oncology, and drug development, providing a solid foundation for future investigations into the carcinogenic mechanisms of N-nitroso compounds.
A Researcher's Guide to Inter-laboratory Comparison of N-Nitrosohexamethyleneimine (NHEX) Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of N-Nitrosohexamethyleneimine (NHEX) analysis. In...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons of N-Nitrosohexamethyleneimine (NHEX) analysis. In light of stringent regulatory scrutiny of nitrosamine (B1359907) impurities, establishing robust, reproducible, and sensitive analytical methods is critical for ensuring patient safety and regulatory compliance. This document outlines typical performance data from various analytical techniques, details established experimental protocols, and visualizes key workflows to aid in the design and execution of inter-laboratory studies.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of nitrosamines, including NHEX, using common analytical methodologies. These values are indicative of the performance expected from validated methods in a proficient laboratory setting. Data is synthesized from various studies on trace-level nitrosamine analysis.[1][2]
Table 1: Comparison of Analytical Methods for N-Nitrosohexamethyleneimine (NHEX) Analysis
Parameter
LC-MS/MS
GC-MS/MS
LC-HRMS
Limit of Detection (LOD)
0.05 - 0.5 ng/mL
0.1 - 1.0 ng/mL
0.01 - 0.2 ng/mL
Limit of Quantitation (LOQ)
0.15 - 1.5 ng/mL
0.3 - 3.0 ng/mL
0.03 - 0.6 ng/mL
Accuracy (% Recovery)
85 - 115%
80 - 120%
90 - 110%
Precision (% RSD)
< 15%
< 20%
< 10%
Linearity (r²)
> 0.99
> 0.99
> 0.99
Table 2: Inter-laboratory Study Results for a Hypothetical NHEX Sample (5 ng/mL)
Laboratory
Method
Reported Concentration (ng/mL)
Z-Score*
Lab A
LC-MS/MS
4.85
-0.5
Lab B
GC-MS/MS
5.20
0.67
Lab C
LC-HRMS
4.95
-0.17
Lab D
LC-MS/MS
4.60
-1.33
Lab E
GC-MS/MS
5.50
1.67
Lab F
LC-HRMS
5.05
0.17
Consensus Mean
5.03
Standard Deviation
0.30
*Z-scores are calculated based on the consensus mean and standard deviation of the reported values. A Z-score between -2 and 2 is generally considered acceptable.[3][4]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory comparison. The following are generalized yet comprehensive methodologies for the analysis of NHEX.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Protocol
This method is widely adopted for its high sensitivity and specificity for a broad range of nitrosamines.[5][6][7]
Sample Preparation:
Accurately weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
Add a known amount of an appropriate internal standard (e.g., N-Nitrosohexamethyleneimine-d12).
Add 10 mL of a suitable extraction solvent (e.g., methanol (B129727) or dichloromethane).
Vortex for 5 minutes, followed by sonication for 15 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
Personal protective equipment for handling N-Nitrosohexamethyleneimine
This guide provides immediate safety, handling, and disposal protocols for N-Nitrosohexamethyleneimine, tailored for research and drug development professionals. Adherence to these procedures is critical due to the compo...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate safety, handling, and disposal protocols for N-Nitrosohexamethyleneimine, tailored for research and drug development professionals. Adherence to these procedures is critical due to the compound's significant health risks.
Hazard Summary
N-Nitrosohexamethyleneimine is a cyclic nitrosamine (B1359907) with considerable health hazards. It is classified as a probable human carcinogen and is suspected of causing genetic defects.[1][2][3][4] Acute exposure can cause skin, eye, and respiratory irritation.[1] The substance is harmful if swallowed and may be toxic to the liver and kidneys.[1][2] Due to its carcinogenic properties, all contact should be minimized to the lowest possible level, as there may be no safe exposure level.[5]
Chemical and Physical Properties
The following table summarizes key quantitative data for N-Nitrosohexamethyleneimine.
A comprehensive PPE strategy is mandatory when handling N-Nitrosohexamethyleneimine. All PPE should be inspected before use and donned before entering the designated handling area.[5]
Body Part
Required PPE
Specifications and Rationale
Respiratory
NIOSH-approved full-facepiece supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA).
Protects against inhalation of vapors, which is a primary exposure route. An air-purifying respirator is insufficient for a probable carcinogen with no established exposure limits.[5][6][7]
Hands
Chemical-resistant gloves (outer and inner layers).
Recommended materials include Butyl rubber or Silver Shield®/4H®. Double-gloving provides additional protection against permeation.[5][8]
Eyes & Face
Indirect-vent chemical splash goggles and a face shield.
Must be worn together to provide maximum protection against splashes and vapors.[5][6][9]
Body
Chemical-resistant suit or apron over a lab coat.
Protective clothing made from materials like Tychem® F is recommended to prevent skin contact. Cotton lab coats alone are insufficient.[5][6]
Feet
Chemical-resistant boots with steel toe and shank.
Protects against spills and physical hazards in the laboratory.[9][10]
Safe Handling Procedures (Operational Plan)
All handling of N-Nitrosohexamethyleneimine must occur in a designated and clearly marked area.[5]
Step 1: Preparation
Ensure a chemical fume hood or a Class I, Type B biological safety hood is certified and functioning correctly.[5]
Verify that an eyewash station and safety shower are unobstructed and operational.[2]
Assemble all necessary materials and equipment inside the fume hood before introducing the chemical.
Don all required PPE as specified in the table above.
Step 2: Handling and Use
Conduct all work, including weighing and transfers, within the fume hood to minimize vapor exposure.[2][3]
Use an enclosed system for transfers whenever possible.[5]
Ground all equipment containing the material to prevent static discharge.[2]
Keep containers tightly closed when not in use. Store in a cool, well-ventilated, and designated area away from light and incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]
Step 3: Post-Handling
Decontaminate all surfaces and equipment after use.
Carefully remove PPE, avoiding self-contamination. Outer gloves should be removed first.
Dispose of all contaminated waste, including disposable PPE, as hazardous waste according to the disposal plan.[5]
Wash hands and forearms thoroughly with soap and water after removing PPE.[5]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Emergency Type
Procedural Steps
Skin Contact
1. Immediately remove all contaminated clothing.[11] 2. Flush the affected skin with large amounts of water for at least 15 minutes. Use a safety shower for large exposures.[6][12] 3. Wash the area with soap and water.[11] 4. Seek immediate medical attention.[2]
Eye Contact
1. Immediately flush eyes with water for at least 15 minutes at an eyewash station.[6][12] 2. Hold eyelids open and away from the eyeball to ensure thorough rinsing.[12] 3. Remove contact lenses while rinsing, but do not delay the flush.[12] 4. Seek immediate medical attention.[2]
Inhalation
1. Move the affected person to fresh air immediately.[6][11] 2. If breathing has stopped, begin artificial respiration (using universal precautions).[11] 3. Seek immediate medical attention.[3]
Ingestion
1. Do NOT induce vomiting.[2] 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to medical personnel.[3][6]
Accidental Spill
1. Evacuate all non-essential personnel from the area and secure entry.[5] 2. Wearing full PPE, including an SCBA, absorb the spill with an inert material like dry sand, earth, or vermiculite.[5][6] 3. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] 4. Ventilate the area and decontaminate the spill site thoroughly. 5. Do not wash spills into the sewer system.[5]
Disposal Plan
N-Nitrosohexamethyleneimine and any materials contaminated with it must be treated as hazardous waste.
Waste Collection: Collect all liquid and solid waste in designated, compatible, and tightly sealed containers.[13] The containers must be clearly labeled as "Hazardous Waste: N-Nitrosohexamethyleneimine."
Decontamination of Disposables: All disposable items, including gloves, bench paper, and pipette tips, that come into contact with the chemical must be collected as hazardous waste.
Chemical Degradation: For laboratory-scale residues, a chemical degradation procedure may be employed by trained personnel. Treatment with aluminum-nickel alloy powder and aqueous alkali can reduce nitrosamines to less harmful corresponding amines.[14] This procedure should only be performed if resources and training are adequate.
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or in regular trash.
Operational Workflow: Handling and Disposal
The following diagram illustrates the logical workflow for safely handling N-Nitrosohexamethyleneimine from preparation to final disposal.
Caption: Safe handling workflow for N-Nitrosohexamethyleneimine.